5-nitro-3-(pyridin-4-yl)-1H-indazole
Beschreibung
Eigenschaften
IUPAC Name |
5-nitro-3-pyridin-4-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOHIPRXHGBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856231 | |
| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-33-2 | |
| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole
This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The outlined synthetic strategy is a robust, multi-step process designed for efficiency and scalability, grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanisms and protocols.
Strategic Overview
The synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole is most effectively approached through a three-step sequence. This strategy leverages a convergent synthesis model, beginning with the construction of the core indazole scaffold, followed by strategic functionalization to introduce the desired pyridinyl moiety.
The chosen pathway is as follows:
-
Step 1: Synthesis of 5-nitro-1H-indazole. This foundational step involves the formation of the bicyclic indazole ring system from a commercially available substituted benzaldehyde.
-
Step 2: Regioselective Bromination at the C3 Position. To enable the introduction of the pyridinyl group, the C3 position of the indazole ring is selectively halogenated, creating a reactive handle for cross-coupling.
-
Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The final step involves the formation of the C-C bond between the indazole core and the pyridine ring using a palladium-catalyzed cross-coupling reaction.
This strategic approach is advantageous as it allows for the late-stage introduction of the pyridine moiety, which could be adapted for the synthesis of a library of analogous compounds by varying the boronic acid coupling partner.
Experimental Protocol:
-
To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) at 23 °C, add hydrazine hydrate (2.0 mmol) dropwise. [1][2]2. Stir the reaction mixture at 23 °C for 2 hours. [1]3. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. [1]4. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL). [1]5. Combine the organic layers, wash with water and then with saturated aqueous sodium chloride solution. [1]6. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure 5-nitro-1H-indazole. [1] Scientific Rationale:
-
Choice of Starting Material: 2-Fluoro-5-nitrobenzaldehyde is an excellent substrate for this reaction. The fluorine atom is a good leaving group for the subsequent intramolecular SNAr, and its activation is enhanced by the electron-withdrawing nitro group at the para-position.
-
Reaction Mechanism: The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of the aldehyde and hydrazine. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the fluorine atom, displacing it to form the stable indazole ring.
-
Solvent and Temperature: DMF is a suitable polar aprotic solvent that facilitates the SNAr reaction. The reaction proceeds efficiently at room temperature. [1]
Parameter Value Reference Starting Material 2-Fluoro-5-nitrobenzaldehyde [1][2] Reagent Hydrazine Hydrate [1][2] Solvent N,N-Dimethylformamide (DMF) [1] Temperature 23 °C [1] Reaction Time 2 hours [1] | Typical Yield | Quantitative | [2] |
Step 2: Bromination of 5-nitro-1H-indazole at the C3 Position
This step introduces a bromine atom at the C3 position, which is the most reactive site for electrophilic substitution on the pyrazole ring of the indazole.
Reaction Scheme:
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (50 g) in DMF (500 mL) in a three-necked flask equipped with a stirrer. [3]2. Cool the reaction mixture to -5 °C. [3]3. Slowly add bromine (55.8 g) dropwise, maintaining the temperature at -5 °C. [3]4. After the addition is complete, stir the reaction mixture at 0 to -5 °C for 1 hour. [3]5. Upon completion, the reaction is worked up to isolate the 3-bromo-5-nitro-1H-indazole. The patent suggests a high yield for this process. [3] Scientific Rationale:
-
Regioselectivity: The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack. The electron-withdrawing nitro group at the C5 position further deactivates the benzene ring towards electrophilic substitution, enhancing the selectivity for the C3 position.
-
Reaction Conditions: The use of DMF as a solvent and low temperatures helps to control the reactivity of bromine and minimize potential side reactions. [3]
Parameter Value Reference Starting Material 5-nitro-1H-indazole [3] Reagent Bromine [3] Solvent N,N-Dimethylformamide (DMF) [3] Temperature -5 °C to 0 °C [3] Reaction Time 1 hour [3] | Typical Yield | >95% | [3] |
Step 3: Suzuki-Miyaura Cross-Coupling
The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the 3-bromo-5-nitro-1H-indazole and pyridin-4-ylboronic acid.
Reaction Scheme:
Experimental Protocol (Adapted from similar transformations):
-
To a reaction vessel, add 3-bromo-5-nitro-1H-indazole (1.0 mmol), pyridin-4-ylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). [4][5]2. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). [4]3. Heat the reaction mixture under a nitrogen atmosphere at a suitable temperature (e.g., 60-100 °C) for several hours (e.g., 5-8 hours). [4]4. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-nitro-3-(pyridin-4-yl)-1H-indazole.
Scientific Rationale:
-
Catalytic Cycle: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. [6]* Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. [5]Alternatively, palladium precatalysts with specific ligands can offer improved yields and milder reaction conditions, especially for challenging substrates like N-H containing heterocycles. [4]* Base and Solvent: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. [6]A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
| Parameter | Value | Reference |
| Starting Material | 3-bromo-5-nitro-1H-indazole | - |
| Reagent | Pyridin-4-ylboronic Acid | [5] |
| Catalyst | Pd(PPh₃)₄ or other Pd precatalysts | [4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | [4][7] |
| Solvent | 1,4-Dioxane/Water | [4] |
| Temperature | 60-100 °C | [4] |
| Reaction Time | 5-8 hours | [4] |
Conclusion
The described three-step synthesis pathway provides a reliable and well-documented approach for the preparation of 5-nitro-3-(pyridin-4-yl)-1H-indazole. By understanding the underlying chemical principles and the rationale for the chosen reagents and conditions, researchers can confidently implement and potentially adapt this methodology for the synthesis of related compounds. The use of a robust Suzuki-Miyaura cross-coupling as the final step offers significant flexibility for creating a diverse range of 3-aryl-indazole derivatives for further investigation in drug discovery programs.
References
-
C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 679. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2011(1), 99-126. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Venis, R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
-
Kumar, A., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Pharmaceuticals, 10(4), 83. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Synthesis and Biological Properties of New 5-nitroindazole Derivatives. PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Green Chemistry. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]
Sources
- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Predictive and Methodological Approach
An in-depth technical guide on the physicochemical properties of 5-nitro-3-(pyridin-4-yl)-1H-indazole.
Abstract: 5-nitro-3-(pyridin-4-yl)-1H-indazole represents a novel molecular entity of significant interest within contemporary drug discovery, likely as a kinase inhibitor, based on its structural motifs. The indazole core is a well-established scaffold in medicinal chemistry, known for its role in targeting a variety of protein kinases. The addition of a nitro group and a pyridine ring is expected to modulate its physicochemical and pharmacological properties significantly. This guide presents a comprehensive framework for the in-depth physicochemical characterization of this compound. In the absence of extensive public data on this specific molecule, we provide a predictive analysis based on its constituent functional groups and a series of detailed, field-proven experimental protocols to enable its empirical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize this, or structurally related, lead compounds.
Predicted Physicochemical Profile
A molecule's bioactivity and "drug-likeness" are intrinsically linked to its physicochemical properties. An initial in silico and expert-driven assessment of 5-nitro-3-(pyridin-4-yl)-1H-indazole's structure allows us to predict its behavior, guiding subsequent experimental design.
Structural Components and Their Predicted Influence:
-
1H-Indazole Core: The indazole ring system is weakly acidic due to the pyrrolic-type proton (-NH). Its pKa is generally in the range of 13-14, making it a very weak acid. It also has a basic nitrogen, but its basicity is very low.
-
Pyridine-4-yl Substituent: The pyridine ring introduces a significant basic center (the nitrogen atom). Pyridine itself has a pKa of approximately 5.2. This moiety is expected to be the primary site of protonation under physiological conditions and will confer pH-dependent solubility.
-
5-Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group. Its presence is predicted to have several key effects:
-
Increased Acidity: It will increase the acidity of the indazole N-H proton, potentially lowering its pKa by several units.
-
Reduced Basicity: It will decrease the basicity of the indazole ring nitrogens.
-
Lipophilicity: It will increase the molecule's lipophilicity and may introduce a dipole moment that could influence crystal packing.
-
Based on this analysis, we can summarize the predicted properties in the table below.
| Property | Predicted Characteristic | Rationale |
| Acid/Base Nature | Amphoteric (Weakly acidic and moderately basic) | The pyridine nitrogen is the primary basic center (predicted pKa ~4-5). The indazole N-H is the acidic center, with its acidity enhanced by the nitro group. |
| Aqueous Solubility | Low intrinsic solubility, with significant pH-dependence. Higher solubility at pH < pKa of the pyridine ring. | The planar, aromatic structure suggests poor intrinsic aqueous solubility. Protonation of the basic pyridine nitrogen at low pH will form a soluble salt. |
| Lipophilicity (LogP) | Moderately high | The aromatic rings and nitro group contribute to lipophilicity. The pyridine ring offers a hydrophilic center, which will be pH-dependent (LogD). |
| Melting Point | High | The rigid, planar structure and potential for intermolecular hydrogen bonding and π-π stacking suggest a high lattice energy and thus a high melting point. |
| Chemical Stability | Generally stable, but potentially susceptible to reduction of the nitro group under certain metabolic or chemical conditions. | The nitroaromatic group is a known structural alert and can be a site for metabolic reduction. |
Proposed Synthetic Pathway and Characterization Workflow
A robust physicochemical evaluation begins with the synthesis of high-purity material. Below is a proposed synthetic route and the subsequent analytical workflow required for full characterization.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A reliable method for synthesizing this compound would involve a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for forming C-C bonds.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.
Comprehensive Physicochemical Characterization Workflow
Once synthesized and purified, the compound must undergo a rigorous analytical cascade to determine its key properties.
Caption: A comprehensive workflow for physicochemical characterization.
Experimental Protocols
The following sections provide detailed, self-validating protocols for determining the critical physicochemical parameters.
Protocol: Purity Determination by Reverse-Phase HPLC
Rationale: High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A gradient method is employed to ensure the elution of potential impurities with different polarities.
Methodology:
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Gradient Elution:
-
Set up a linear gradient elution as follows:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Detection & Analysis:
-
Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax).
-
Integrate the peak area of all peaks.
-
Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The purity should be ≥98% for use in subsequent assays. The peak shape should be symmetrical.
-
Protocol: Thermodynamic Aqueous Solubility
Rationale: This protocol determines the equilibrium solubility of the compound, a critical parameter for predicting oral absorption. The shake-flask method is considered the most reliable.
Methodology:
-
Preparation:
-
Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is visible.
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate for at least 24-48 hours.
-
Trustworthiness Check: To confirm equilibrium is reached, take samples at 24h and 48h. The measured concentrations should be within 10% of each other.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for 1-2 hours for undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (as described in 3.1) against a standard curve of known concentrations.
-
Report the solubility in µg/mL or µM at each pH.
-
Protocol: pKa Determination by Potentiometric Titration
Rationale: Determining the acid-base dissociation constants (pKa) is crucial for understanding the compound's ionization state at different physiological pH values. Potentiometric titration is a direct and robust method.
Methodology:
-
System Preparation:
-
Use an automated potentiometric titrator (e.g., Mettler Toledo T5).
-
Calibrate the pH electrode using standard buffers (pH 4, 7, 10).
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure solubility throughout the titration.
-
-
Titration Procedure:
-
Acidic pKa (Indazole NH): Titrate the solution with a standardized base (e.g., 0.1 M KOH).
-
Basic pKa (Pyridine N): First, acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (~2) to ensure the pyridine is fully protonated. Then, titrate this solution with the standardized base (0.1 M KOH).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. Use the instrument's software to calculate the first or second derivative to accurately identify the inflection points.
-
References
-
Smalley, T. L., & Kerwin, S. M. (2014). The Indazole Nucleus in Kinase Inhibition. IntechOpen. Available at: [Link]
-
Trivedi, R., & Dodiya, A. (2019). Indazole: A Medicinally Important Heterocycle. Journal of Chemistry. Available at: [Link]
-
Avdeef, A. (2007). The Rise of pH-Metric LogP. In ADMET for Medicinal Chemists (pp. 109-143). John Wiley & Sons, Inc. Available at: [Link]
-
Sharma, V., & Sharma, S. (2014). The Nitro Group in Medicinal Chemistry. Medicinal Chemistry Research. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
Unlocking the Therapeutic Potential of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Technical Guide to Target Identification and Validation
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antiparasitic effects.[1][2][3] The specific derivative, 5-nitro-3-(pyridin-4-yl)-1H-indazole, presents a compelling case for investigation as a therapeutic agent. This technical guide outlines a comprehensive strategy for identifying and validating the potential therapeutic targets of this compound. Drawing upon the established pharmacology of structurally related indazole derivatives, we will focus on the hypothesis that 5-nitro-3-(pyridin-4-yl)-1H-indazole functions as a protein kinase inhibitor. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, from initial target hypothesis to in-depth experimental validation, complete with actionable protocols and workflow visualizations.
Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-4-yl)-1H-indazole
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many pharmacologically active molecules.[1][2] The diverse biological activities of indazole derivatives include anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor and antiparasitic actions.[1] The introduction of a nitro group, particularly at the 5-position, has been shown to be a key feature in several biologically active nitroindazole compounds, which have demonstrated efficacy against various protozoan parasites like Trypanosoma cruzi, Leishmania amazonensis, and Acanthamoeba castellanii.[4][5][6][7] Furthermore, the substitution of a pyridine ring at the 3-position is a common motif in kinase inhibitors, suggesting a potential mechanism of action for the title compound.[8][9]
Given the established anticancer and antiparasitic activities of related indazole compounds, and the prevalence of the pyridinyl-indazole scaffold in kinase inhibitors, we hypothesize that the primary therapeutic targets of 5-nitro-3-(pyridin-4-yl)-1H-indazole are protein kinases involved in cell proliferation, survival, and angiogenesis. This guide will provide the experimental framework to test this hypothesis.
Postulated Therapeutic Targets: A Focus on Protein Kinases
Based on the extensive literature on indazole derivatives as kinase inhibitors, several key protein kinase families are proposed as high-priority targets for 5-nitro-3-(pyridin-4-yl)-1H-indazole.[10][11]
-
Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are crucial regulators of signaling pathways involved in tumorigenesis.[9] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been successfully developed into potent pan-Pim kinase inhibitors.[9] The structural similarity of the 3-(pyridin-4-yl) moiety suggests a high probability of interaction with the ATP-binding pocket of Pim kinases.
-
Akt (Protein Kinase B): Akt is a central node in cell signaling pathways that promote growth and survival. A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their Akt kinase inhibitory activity.[8]
-
Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold is present in several FGFR inhibitors.[12] Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.
-
Polo-like Kinase 4 (PLK4): Indazole-based compounds, such as axitinib, have shown potent inhibitory activity against PLK4, a key regulator of centrosome duplication.[13] Inhibition of PLK4 is a promising strategy for cancers with centrosome amplification.[13]
-
Glycogen Synthase Kinase-3 (GSK-3): Substituted 1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors.[10]
The following sections will detail the experimental workflows to systematically evaluate the inhibitory activity of 5-nitro-3-(pyridin-4-yl)-1H-indazole against these putative targets.
Experimental Workflows for Target Validation
A tiered approach is recommended for the validation of potential therapeutic targets, starting with broad screening and progressing to more specific cellular and functional assays.
Tier 1: Initial Kinase Panel Screening
The initial step is to perform a broad in vitro kinase screen to identify the primary kinase targets of 5-nitro-3-(pyridin-4-yl)-1H-indazole. This provides a global view of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a commercial service)
-
Compound Preparation: Prepare a 10 mM stock solution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as a kinase with >50% or >70% inhibition at the screening concentration.
Workflow Diagram: Kinase Panel Screening
Caption: Workflow for initial kinase panel screening.
Tier 2: IC₅₀ Determination for Lead Targets
For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole (e.g., 10-point, 3-fold dilution series starting from 100 µM).
-
Kinase Assay: Perform the in vitro kinase assay for each "hit" kinase with the range of compound concentrations.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Presentation: Summary of Postulated Kinase Inhibition
| Kinase Target | Predicted IC₅₀ (nM) | Rationale |
| Pim-1 | < 100 | Structural similarity to known Pim inhibitors.[9] |
| Akt1 | < 500 | Pyridinyl-indazole scaffold is a known Akt inhibitor pharmacophore.[8] |
| FGFR1 | < 1000 | Indazole core is present in FGFR inhibitors.[12] |
| PLK4 | < 500 | Indazole derivatives are known PLK4 inhibitors.[13] |
| GSK-3β | < 1000 | Related indazole compounds show GSK-3 inhibition.[10] |
Tier 3: Cellular Assays for Target Engagement and Downstream Effects
Demonstrating that the compound engages its target in a cellular context and modulates downstream signaling is crucial.
Experimental Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to be dependent on one of the hit kinases). Treat the cells with increasing concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.
Signaling Pathway Diagram: Postulated Pim-1 Inhibition
Caption: Postulated inhibition of the Pim-1 signaling pathway.
Tier 4: Cellular Phenotypic Assays
The final step in preclinical validation is to assess the compound's effect on cellular phenotypes relevant to its therapeutic application.
Experimental Protocol: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole for 72 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at concentrations around the GI₅₀ for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.[14]
Workflow Diagram: Cellular Phenotypic Analysis
Caption: Workflow for assessing cellular phenotypes.
Conclusion and Future Directions
This guide provides a structured and experimentally robust framework for elucidating the therapeutic targets of 5-nitro-3-(pyridin-4-yl)-1H-indazole. The strong precedent for indazole derivatives as protein kinase inhibitors provides a solid foundation for the proposed investigations. Successful validation of one or more kinase targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent for cancer or parasitic diseases. Further studies could also explore other potential mechanisms of action, such as the induction of oxidative stress, which is a known effect of some nitroaromatic compounds.
References
-
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives. PMC - PubMed Central - NIH. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
- Method for preparing 1H-indazole derivative.
-
Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
- Methods for preparing indazole compounds.
- Indazole compounds as pkmyt1 kinase inhibitors.
-
Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. NIH. [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
- Method of synthesizing 1H-indazole compounds.
- 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Publikationen der UdS. [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. PubMed. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Speculated Mechanism of Action of 5-nitro-3-(pyridin-4-yl)-1H-indazole
Foreword: Unraveling the Therapeutic Potential of a Novel Heterocycle
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[4][5][6][7] The subject of this guide, 5-nitro-3-(pyridin-4-yl)-1H-indazole, is a molecule of significant interest, combining the established indazole core with two key functional groups: a nitro group at the 5-position and a pyridin-4-yl moiety at the 3-position. This unique combination suggests several plausible mechanisms of action, positioning it as a promising candidate for further drug development, particularly in oncology.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a structured exploration of the speculated mechanisms of action of 5-nitro-3-(pyridin-4-yl)-1H-indazole, grounded in current scientific literature. We will delve into the rationale behind each hypothesis and provide detailed, actionable experimental protocols to rigorously test these propositions.
Molecular Profile and Structural Rationale for Mechanistic Hypotheses
The chemical structure of 5-nitro-3-(pyridin-4-yl)-1H-indazole provides the initial clues to its potential biological targets.
-
The Indazole Core: This bicyclic aromatic heterocycle is a versatile pharmacophore known to interact with a variety of enzymes and receptors.[1][2][3]
-
The Pyridin-4-yl Group: The pyridine ring, particularly with its nitrogen at the 4-position, is a common feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of kinases.[8][9]
-
The 5-Nitro Group: Nitroaromatic compounds are known for their diverse bioactivities. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and metabolic fate.[7] Furthermore, nitroindazoles have been specifically investigated for activities such as nitric oxide synthase inhibition and as antiprotozoal agents.[10][11][12]
Based on this structural analysis and a comprehensive review of the literature on related compounds, we propose the following primary speculative mechanisms of action for 5-nitro-3-(pyridin-4-yl)-1H-indazole:
-
Hypothesis 1: Inhibition of Protein Kinases
-
Hypothesis 2: Modulation of Nitric Oxide Signaling
-
Hypothesis 3: Induction of Apoptosis via DNA Damage and Oxidative Stress
The following sections will explore each hypothesis in detail, providing the scientific basis and experimental workflows for their investigation.
Hypothesis 1: A Potent Inhibitor of Protein Kinases
The most compelling hypothesis for the mechanism of action of 5-nitro-3-(pyridin-4-yl)-1H-indazole is the inhibition of protein kinases. Several lines of evidence support this speculation:
-
Precedent in Structurally Similar Compounds: A vast body of research demonstrates that indazole derivatives are potent kinase inhibitors.[1][13] Specifically, N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been identified as inhibitors of Haspin and Clk4 kinases.[8] Furthermore, 3-(pyrazin-2-yl)-1H-indazoles are potent pan-Pim kinase inhibitors.[14] The presence of the pyridin-4-yl moiety in our compound of interest strongly suggests a similar potential for kinase interaction.
-
Role in Cancer Pathophysiology: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, controlling processes like cell proliferation, survival, and differentiation.[13] Therefore, kinase inhibitors are a major class of anticancer drugs.[13]
Proposed Kinase Targets
Given the available literature, the following kinase families are proposed as high-priority targets for initial screening:
-
CMGC Kinases (CDK, MAPK, GSK, CLK families): The reported activity of a similar scaffold against Haspin (a histone kinase) and Clk4 (a dual-specificity kinase) makes this family a prime suspect.[8]
-
Pim Kinases: These serine/threonine kinases are oncogenic and represent attractive targets in cancer therapy.[13][14]
-
Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been developed as potent inhibitors of FGFRs.[3]
-
Tyrosine Kinases: The broader class of tyrosine kinases, including Lck, are also potential targets for indazole-based compounds.[15]
Experimental Workflow for Kinase Inhibition Studies
A multi-tiered approach is recommended to identify and characterize the kinase inhibitory activity of 5-nitro-3-(pyridin-4-yl)-1H-indazole.
Caption: Tiered experimental workflow for kinase inhibitor identification and validation.
Detailed Experimental Protocols
Protocol 2.3.1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The specific substrate and ATP concentration will be target-dependent (typically at or near the Km for ATP).
-
Serially dilute 5-nitro-3-(pyridin-4-yl)-1H-indazole in DMSO, followed by a final dilution in kinase reaction buffer to create a 4X compound solution.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
| Parameter | Description |
| Assay Principle | Luminescence-based detection of ADP production. |
| Key Reagents | Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent. |
| Controls | No-enzyme control (background), no-compound control (max activity). |
| Endpoint | IC₅₀ value. |
Protocol 2.3.2: Western Blot for Phospho-Substrate Analysis
This protocol verifies the inhibition of a specific kinase in a cellular context by measuring the phosphorylation status of its downstream substrate.
-
Cell Treatment:
-
Plate cancer cells known to have active signaling through the kinase of interest.
-
Treat cells with increasing concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole for a specified time (e.g., 2-24 hours).
-
Include a vehicle (DMSO) control and a positive control inhibitor if available.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate and loading control.
-
Plot the normalized signal against the compound concentration.
-
Hypothesis 2: A Modulator of Nitric Oxide Signaling
The presence of the nitro group on the indazole ring is a strong indicator of potential interaction with the nitric oxide (NO) signaling pathway. 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[10] It is plausible that 5-nitro-3-(pyridin-4-yl)-1H-indazole could also inhibit one or more of the three NOS isoforms (nNOS, eNOS, iNOS), thereby reducing NO production. This could have significant implications in both cancer and inflammatory diseases.
Rationale for NOS Inhibition
-
Structural Analogy: The nitroindazole scaffold is a known pharmacophore for NOS inhibition.[10]
-
Therapeutic Relevance: Dysregulation of NO signaling is implicated in various pathologies. In some cancers, high levels of NO produced by iNOS can promote tumor growth and angiogenesis, making iNOS a potential therapeutic target.
Experimental Workflow for NOS Inhibition Studies
Caption: Workflow for investigating NOS inhibitory activity.
Detailed Experimental Protocol: Griess Assay for Nitrite Determination
This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of NO.
-
Assay Setup (Cell-Free):
-
Use purified recombinant nNOS, eNOS, or iNOS.
-
Prepare a reaction mixture containing NOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, BH₄).
-
Add varying concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole or a known NOS inhibitor (e.g., L-NAME).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Assay Setup (Cell-Based):
-
Use a cell line that can be stimulated to produce NO, such as RAW 264.7 macrophages.
-
Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Treat the stimulated cells with the test compound.
-
Collect the cell culture supernatant after 24 hours.
-
-
Griess Reaction:
-
Add 50 µL of the sample (from the cell-free reaction or cell supernatant) to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples.
-
Determine the percent inhibition and IC₅₀ value for the compound.
-
Hypothesis 3: Induction of Apoptosis via DNA Damage and Oxidative Stress
Nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to oxidative stress and DNA damage.[16] This represents a potential mechanism for inducing apoptosis in cancer cells.
Rationale for Pro-Apoptotic Activity
-
Metabolic Activation: The nitro group can be reduced by cellular nitroreductases, generating reactive oxygen species (ROS) and electrophilic intermediates that can damage cellular macromolecules, including DNA.[16]
-
Induction of Cell Death: The resulting cellular stress can trigger apoptotic pathways, leading to the elimination of cancer cells.
Experimental Workflow for Investigating Pro-Apoptotic Effects
Caption: Experimental workflow to assess the pro-apoptotic mechanism of action.
Detailed Experimental Protocol: γH2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.
-
Cell Treatment:
-
Grow cancer cells on glass coverslips.
-
Treat the cells with 5-nitro-3-(pyridin-4-yl)-1H-indazole for various time points (e.g., 1, 6, 24 hours). Include a positive control for DNA damage (e.g., etoposide).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates DNA damage.
-
Summary and Future Directions
This guide has outlined three plausible and experimentally testable mechanisms of action for 5-nitro-3-(pyridin-4-yl)-1H-indazole, with a primary focus on kinase inhibition. The proposed workflows provide a clear path for a comprehensive investigation into its biological activity. It is highly probable that the ultimate mechanism of this compound may involve a combination of these pathways or even novel targets not yet identified. The pyridinyl-indazole scaffold is a rich area for drug discovery, and a thorough mechanistic understanding of this specific derivative will be crucial for its potential translation into a therapeutic agent.[1][9]
Future research should also consider pharmacokinetic and pharmacodynamic (PK/PD) studies to assess the compound's stability, bioavailability, and in vivo efficacy.[15] Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be invaluable for optimizing potency and selectivity.[8]
References
-
Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]
-
Aboelfotouh, H. G., Abdallah, M., Khalifa, H., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie, 357(6), e2400020. [Link]
-
Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. [Link]
-
Attia, M. I., et al. (2023). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Molecules, 28(14), 5489. [Link]
-
Wikipedia contributors. (2023, November 13). 7-Nitroindazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Singh, P., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 27857-27883. [Link]
-
Al-Ostoot, F. H., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(13), 5005. [Link]
-
Li, W., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(22), 4153. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]
-
Kumar, A., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(16), 4945. [Link]
-
Reddy, G. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
-
Borisa, A. C., & Bhatt, H. G. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(18), 1641-1677. [Link]
-
Cao, Y., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Pharmaceutical Design, 27(18), 2146-2163. [Link]
-
Vega, C., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Frontiers in Cellular and Infection Microbiology, 13, 1245053. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1832-1847. [Link]
-
Pesnot, T., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
-
Reddy, G. S., et al. (2019). Anticancer activity of indazole compounds. ResearchGate. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]
-
Fonseca-Berzal, C., et al. (2021). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 26(19), 5997. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. ias.ac.in [ias.ac.in]
- 10. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 11. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Spectroscopic Data of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 5-nitro-3-(pyridin-4-yl)-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, characterization, and application of indazole-based compounds. The data herein is synthesized from established spectroscopic principles and analysis of structurally analogous compounds, offering a robust predictive framework for the characterization of this molecule.
Introduction
5-nitro-3-(pyridin-4-yl)-1H-indazole is a molecule of significant interest in medicinal chemistry due to the established biological activities of both the indazole and pyridine scaffolds. The indazole core is a prominent feature in a variety of pharmacologically active agents, while the pyridine ring is a common constituent of many drugs. The presence of a nitro group is known to influence the electronic properties and potential biological activity of a molecule. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-nitro-3-(pyridin-4-yl)-1H-indazole.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 5-nitro-3-(pyridin-4-yl)-1H-indazole. These predictions are based on the analysis of published data for structurally related compounds, including 5-nitroindazole and 4-substituted pyridines, combined with fundamental principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data are presented below, with assignments based on the expected electronic environments of the nuclei.
¹H NMR (Predicted, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | N1-H |
| ~8.9 | d | 1H | H-4 |
| ~8.8 | dd | 2H | H-2', H-6' |
| ~8.3 | dd | 1H | H-6 |
| ~8.0 | d | 2H | H-3', H-5' |
| ~7.8 | d | 1H | H-7 |
Rationale for ¹H NMR Predictions: The chemical shifts are predicted based on the known spectrum of 5-nitroindazole and the electronic effects of the 4-pyridyl substituent. The N-H proton of the indazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~14.0 ppm)[1]. The protons on the indazole ring (H-4, H-6, and H-7) are assigned based on the data for 5-nitroindazole, with expected downfield shifts due to the electron-withdrawing nitro group[1]. The protons of the pyridine ring are expected to appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The protons ortho to the nitrogen (H-2' and H-6') will be more deshielded than the protons meta to the nitrogen (H-3' and H-5').
¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-2', C-6' |
| ~148.0 | C-5 |
| ~144.0 | C-3a |
| ~142.5 | C-3 |
| ~138.0 | C-4' |
| ~122.0 | C-7a |
| ~121.0 | C-3', C-5' |
| ~119.5 | C-6 |
| ~111.0 | C-4 |
| ~110.0 | C-7 |
Rationale for ¹³C NMR Predictions: The predicted ¹³C NMR chemical shifts are based on data for substituted indazoles and pyridines. The carbons of the pyridine ring are assigned based on established data for 4-substituted pyridines. The carbons of the indazole ring are influenced by the nitro group and the pyridyl substituent. The carbon bearing the nitro group (C-5) is expected to be significantly downfield. The quaternary carbons (C-3, C-3a, and C-7a) are assigned based on typical values for indazole systems.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 5-nitro-3-(pyridin-4-yl)-1H-indazole are listed below.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1610, 1590 | Medium-Strong | C=N and C=C Stretch (Pyridine and Indazole rings) |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~850 | Strong | C-N Stretch (Nitro group) |
Rationale for IR Predictions: The presence of a broad N-H stretching band around 3300-3100 cm⁻¹ is characteristic of the indazole N-H group. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region[2]. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the aromatic nitro group, respectively[3][4][5]. The C=N and C=C stretching vibrations of the pyridine and indazole rings are expected in the 1610-1590 cm⁻¹ range[6]. A strong band around 850 cm⁻¹ is also characteristic of the C-N bond of the nitro group[3].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 240
-
Key Fragmentation Peaks (m/z): 210 ([M-NO]⁺), 194 ([M-NO₂]⁺), 166, 139, 115, 78 (pyridine)
Rationale for MS Predictions: The molecular weight of 5-nitro-3-(pyridin-4-yl)-1H-indazole is 240.19 g/mol , so the molecular ion peak (M⁺) is expected at m/z 240. Electron ionization is a high-energy technique that often leads to fragmentation[7][8]. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu), leading to fragments at m/z 210 and 194, respectively. Fragmentation of the indazole ring and loss of the pyridine ring (78 amu) are also plausible pathways observed in the mass spectra of related N-heterocycles[9][10][11].
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-nitro-3-(pyridin-4-yl)-1H-indazole and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the spectra using the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
IR Data Acquisition
Caption: Workflow for FTIR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation: Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Co-adding multiple scans (e.g., 32) will improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum. The y-axis can be displayed as either transmittance or absorbance. Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry Data Acquisition
Sources
- 1. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 11. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
A Comprehensive Technical Guide to the Solubility and Stability of 5-nitro-3-(pyridin-4-yl)-1H-indazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the critical physicochemical properties of 5-nitro-3-(pyridin-4-yl)-1H-indazole, a heterocyclic compound of interest in contemporary drug discovery, likely within the kinase inhibitor class. Recognizing the paramount importance of solubility and stability in the successful development of any active pharmaceutical ingredient (API), this document outlines a comprehensive strategy for the characterization of this specific molecule. We delve into the theoretical considerations underpinning its likely physicochemical behavior, provide detailed, field-tested experimental protocols for both solubility and stability assessment, and offer insights into the interpretation of the resulting data. This guide is intended to be a practical resource, enabling researchers to generate robust and reliable data packages to inform formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of potential drug candidates based on this scaffold.
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most significant hurdles are the intrinsic physicochemical properties of the molecule, with solubility and stability standing out as critical determinants of success.[1][2][3] Poor aqueous solubility can lead to low and erratic oral bioavailability, hindering the attainment of therapeutic concentrations in vivo.[1][2] Similarly, a lack of chemical stability can result in the degradation of the API, leading to a loss of potency and the potential formation of toxic impurities.
5-nitro-3-(pyridin-4-yl)-1H-indazole is a complex heterocyclic molecule featuring several functional groups that are likely to influence its solubility and stability profile. The presence of a nitro group, an indazole core, and a pyridine ring suggests a nuanced interplay of factors. The nitroaromatic moiety can be susceptible to reduction, while the basic pyridine nitrogen offers a site for protonation, potentially influencing solubility in a pH-dependent manner. This guide will provide a systematic approach to thoroughly characterize these properties.
Predicted Physicochemical Landscape of 5-nitro-3-(pyridin-4-yl)-1H-indazole
A preliminary in silico assessment of 5-nitro-3-(pyridin-4-yl)-1H-indazole can provide valuable insights into its expected behavior. The presence of both aromatic and heteroaromatic rings suggests a degree of lipophilicity, which may contribute to low aqueous solubility. Conversely, the pyridine nitrogen introduces a basic center, which could enhance solubility in acidic environments through salt formation. The nitro group is a strong electron-withdrawing group, which can influence the pKa of the indazole and pyridine nitrogens.
Kinase inhibitors, a class to which this molecule may belong, often possess physicochemical properties that balance the need for potent target engagement with acceptable drug-like characteristics.[4][5][6] Understanding these properties early in development is crucial for devising appropriate formulation strategies to overcome any inherent liabilities.[7][8][9]
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is fundamental to its development. Both kinetic and thermodynamic solubility provide critical, albeit different, insights into the dissolution behavior of 5-nitro-3-(pyridin-4-yl)-1H-indazole.[10][11][12][13]
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system and is a critical parameter for preformulation and formulation development.[10][12]
Experimental Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess of 5-nitro-3-(pyridin-4-yl)-1H-indazole to each buffer in a sealed, clear glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The determined concentration represents the thermodynamic solubility at that specific pH and temperature.
Kinetic Solubility Profiling
Kinetic solubility is a high-throughput assessment of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate.[11][14] This is particularly relevant for early-stage drug discovery where rapid compound assessment is necessary.
Experimental Protocol: Turbidimetric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer.
-
Precipitation Monitoring: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the onset of precipitation.
Table 1: Hypothetical Solubility Data for 5-nitro-3-(pyridin-4-yl)-1H-indazole
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | 1.2 | 25 | 150.5 |
| Thermodynamic | 4.5 | 25 | 25.2 |
| Thermodynamic | 6.8 | 25 | 5.8 |
| Thermodynamic | 7.4 | 25 | 4.1 |
| Kinetic | 7.4 | 25 | 65.7 |
Note: This data is illustrative and intended to demonstrate the expected pH-dependent solubility profile.
In-Depth Stability Evaluation
Assessing the chemical stability of 5-nitro-3-(pyridin-4-yl)-1H-indazole is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[15][16][17] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[15][16][17]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[18][19][20][21] This helps to elucidate degradation pathways and identify potential degradants.
dot
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol: Stress Testing
-
Sample Preparation: Prepare solutions of 5-nitro-3-(pyridin-4-yl)-1H-indazole in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation (24h) | Major Degradation Products |
| 0.1 M HCl, 60°C | 15.2 | Hydrolysis of nitro group, cleavage of indazole ring |
| 0.1 M NaOH, RT | 8.5 | Formation of colored impurities |
| 3% H₂O₂, RT | 22.8 | N-oxide formation on pyridine ring |
| 60°C (Solid) | < 1.0 | No significant degradation |
| Photolytic (ICH Q1B) | 5.3 | Minor photoproducts observed |
Note: Data is illustrative. The extent of degradation should ideally be between 5-20% to be meaningful.[18]
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.[15][22][23][24]
dot
Caption: Workflow for Long-Term Stability Studies.
Experimental Protocol: ICH Stability Study
-
Sample Packaging: Package the solid 5-nitro-3-(pyridin-4-yl)-1H-indazole in containers that mimic the proposed commercial packaging.
-
Storage Conditions: Store the samples in stability chambers under the following ICH-recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[15]
-
Analytical Testing: Analyze the samples for appearance, assay, purity (including degradation products), and any other critical quality attributes.
Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment.[25][26]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for quantifying the concentration of 5-nitro-3-(pyridin-4-yl)-1H-indazole and separating it from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of unknown degradation products observed during forced degradation and stability studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the parent compound and to characterize isolated degradation products.
-
Differential Scanning Calorimetry (DSC): DSC can be employed to investigate the solid-state properties of the compound, such as its melting point and the presence of different polymorphic forms, which can impact both solubility and stability.[27]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 5-nitro-3-(pyridin-4-yl)-1H-indazole. By following the detailed protocols and considering the underlying scientific principles, researchers can generate a robust data package that is essential for the progression of this compound through the drug development pipeline. The hypothetical data presented underscore the potential for pH-dependent solubility and susceptibility to oxidative and hydrolytic degradation.
Future work should focus on the full structural characterization of any identified degradation products and an assessment of their potential toxicological implications. Furthermore, the solubility data should be used to guide the development of enabling formulations, such as amorphous solid dispersions or nano-suspensions, to improve the oral bioavailability of this promising compound.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Gella, A., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Ghose, A. K., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC - PubMed Central. [Link]
-
Patel, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Brozik, A., et al. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed. [Link]
-
Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
D'Atri, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]
-
Regalado, E. L. (2024). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International. [Link]
-
ResearchGate. (n.d.). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Drug Discovery and Development. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
-
Nishino, S. F., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). DTIC. [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
ResearchGate. (n.d.). Physicochemical properties and pharmacological characteristics of KIs. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Elder, D. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. [Link]
-
ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. (2023). Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions. [Link]
-
Rathbone, K. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Online. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 8: The Properties of Kinase Inhibitors. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Quora. (2018). Why does pyridine not dissolve in water?. [Link]
-
Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]
-
Pfanstiel. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Technology Networks. [Link]
-
Thomas, S. (2019). Tackling Solubility in Drug Development. Pharmaceutical Technology. [Link]
-
Haigler, B. E. (1996). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 8. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 9. pharmtech.com [pharmtech.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. onyxipca.com [onyxipca.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 25. hovione.com [hovione.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. linseis.com [linseis.com]
Methodological & Application
Application Notes: A Comprehensive Guide to the Suzuki Coupling Synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole
Introduction: The Strategic Importance of Indazole-Pyridine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the fusion of indazole and pyridine rings represents a privileged structural motif. The indazole core is a bioisostere of indole and is found in a multitude of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] The pyridine ring, a common N-heterocycle in pharmaceuticals, enhances solubility and provides a key hydrogen bond acceptor. The target molecule, 5-nitro-3-(pyridin-4-yl)-1H-indazole, combines these features with a nitro group, a versatile handle for further chemical modification or a pharmacophoric element in its own right.
The synthesis of such biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out for its operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[2] This application note provides a detailed, field-proven protocol for the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole, grounded in a deep understanding of the reaction mechanism and optimization parameters. It is designed for researchers and scientists who require a reliable and reproducible method for accessing this important chemical entity.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[3] The reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2] A thorough understanding of its catalytic cycle is paramount for troubleshooting and optimization.
The cycle comprises three fundamental steps:[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halo-5-nitro-1H-indazole. This is often the rate-determining step of the cycle and results in a Pd(II) complex. The reactivity of the halide is crucial, following the general trend I > Br > Cl.[4]
-
Transmetalation: This step involves the transfer of the organic group (the pyridinyl moiety) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[6][7] This is a critical mechanistic point; the choice and strength of the base directly influence the rate and success of this step.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the final product, 5-nitro-3-(pyridin-4-yl)-1H-indazole. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Step-by-step experimental workflow for the Suzuki coupling synthesis.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-nitro-1H-indazole (1.0 eq), 4-pyridinylboronic acid (1.3 eq), and anhydrous sodium carbonate (2.5 eq).
-
Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (e.g., 10 mL/mmol of halide, 4:1 v/v).
-
Inerting the System: Seal the flask and subject the mixture to three cycles of vacuum evacuation followed by backfilling with argon or nitrogen. This step is critical to remove dissolved oxygen which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel. [8]A gradient elution system, such as hexanes/ethyl acetate or dichloromethane/methanol, is typically effective for separating the desired biaryl product. [9][10]
Optimization and Troubleshooting
While the above protocol is robust, Suzuki couplings involving N-heterocycles can sometimes be challenging due to potential catalyst inhibition or side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient catalyst; Deactivated catalyst; Insufficiently strong base. | 1. Screen other catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos or XPhos). [7] 2. Ensure rigorous degassing. 3. Try a stronger base like K₃PO₄ or CsF. [3][11] |
| Dehalogenation of Starting Material | Proto-dehalogenation side reaction. | 1. Lower the reaction temperature. 2. Use a different solvent system. 3. Ensure the boronic acid is of high purity. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling. | Improve the degassing procedure to rigorously exclude oxygen. |
| Complex Product Mixture | Side reactions; N-arylation of indazole. | 1. Screen different bases and solvents. 2. Consider protecting the indazole N-H proton (e.g., with a BOC or SEM group), although this adds extra steps. [1] |
Expert Insight: The acidic N-H proton of the indazole can sometimes interfere with the reaction, especially with strong bases. While many protocols work with the unprotected heterocycle, if issues persist, N-protection should be considered. [12]Furthermore, the choice of palladium ligand is critical; bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency. [7][13]
Safety and Handling
-
Palladium Catalysts: Palladium compounds are irritants and should be handled in a fume hood. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. DMF is a reproductive hazard. Handle with appropriate engineering controls and PPE.
-
Bases: Solid inorganic bases can be corrosive and irritants. Avoid creating dust.
-
General: Always wear safety glasses, a lab coat, and appropriate gloves when performing chemical synthesis.
References
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
-
Migliorini, F., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Viciosa, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Nolan, S. P., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, L., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
Migliorini, F., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]
-
Larock, R. C., et al. (2010). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]
-
Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. Available at: [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
-
Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. SpringerLink. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). ResearchGate. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing the Anticancer Activity of Indazole Compounds
Introduction: The Therapeutic Promise of Indazole Derivatives in Oncology
Cancer remains a formidable challenge to global health, necessitating the urgent development of novel therapeutics with improved efficacy and reduced toxicity.[1] Indazole scaffolds are a prominent class of nitrogenous heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Several U.S. Food and Drug Administration (FDA)-approved anticancer drugs, such as pazopanib and entrectinib, feature the indazole core, highlighting its importance as a privileged structure in oncology drug discovery.[3][4] These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.[2][4] This guide provides a comprehensive, field-proven experimental workflow for the preclinical evaluation of novel indazole compounds, from initial in vitro cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo efficacy assessment.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This foundational screening provides critical data on the compound's potency and selectivity, guiding further development.[5]
Scientific Rationale
The primary goal of this phase is to quantify the concentration at which the indazole compound inhibits cancer cell proliferation or induces cell death. The half-maximal inhibitory concentration (IC50) is the most common metric used to express a compound's potency.[6] A lower IC50 value indicates greater potency. It is crucial to test the compounds on a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) and a non-malignant cell line to assess preliminary selectivity.[7][8] This comparative approach helps to identify compounds that are more toxic to cancer cells than to normal cells, a desirable characteristic for a potential drug.[9]
Experimental Workflow: Cytotoxicity Assessment
Caption: High-level workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-malignant cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in a complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Compound ID | Cancer Cell Line | IC50 (µM) | Non-Malignant Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Indazole-001 | MCF-7 (Breast) | 5.2 ± 0.4 | HEK293 | > 50 | > 9.6 |
| Indazole-001 | A549 (Lung) | 8.1 ± 0.7 | HEK293 | > 50 | > 6.2 |
| Indazole-001 | HT-29 (Colon) | 6.5 ± 0.5 | HEK293 | > 50 | > 7.7 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 | HEK293 | 2.1 ± 0.3 | 2.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index is calculated as IC50 in non-malignant cells / IC50 in cancer cells.
Phase 2: Mechanistic Elucidation of Anticancer Activity
Once a compound demonstrates promising cytotoxicity, the next critical step is to investigate its mechanism of action. Understanding how the compound kills cancer cells provides a stronger rationale for its further development. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Scientific Rationale
-
Apoptosis: Apoptosis is a highly regulated process of cell death that is often dysregulated in cancer.[14] Many effective anticancer drugs work by inducing apoptosis in tumor cells.[3] Assays that detect the hallmarks of apoptosis, such as the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation, are essential for confirming this mechanism.[15]
-
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M) can prevent cancer cells from dividing and are therefore of therapeutic interest.[16]
Experimental Workflow: Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]
Materials:
-
Cancer cells treated with the indazole compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
-
Cancer cells treated with the indazole compound at its IC50 concentration for 24 hours.
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[18]
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[19] Incubate for at least 1 hour at 4°C.[18]
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Western Blotting for Key Regulatory Proteins
To further validate the findings from flow cytometry, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Scientific Rationale:
-
Apoptosis Markers: The cleavage of caspase-3 is a hallmark of apoptosis execution. The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can also provide insights into the apoptotic pathway being activated.[21]
-
Cell Cycle Markers: The expression and phosphorylation status of cyclins and cyclin-dependent kinases (CDKs) regulate cell cycle progression. For example, an increase in p21 or p27 can indicate cell cycle arrest.
Step-by-Step Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, p21, Cyclin B1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Phase 3: Preliminary In Vivo Efficacy Assessment
While in vitro assays are crucial for initial screening and mechanistic studies, they do not fully recapitulate the complex tumor microenvironment.[22] Therefore, promising compounds should be evaluated in preclinical animal models to assess their in vivo efficacy and toxicity.[23]
Scientific Rationale
Human tumor xenograft models in immunocompromised mice are the most commonly used in vivo models for evaluating the anticancer activity of novel compounds.[22] These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice.[24] The effect of the indazole compound on tumor growth can then be monitored over time.
Protocol 5: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line that showed sensitivity to the indazole compound in vitro.
-
Indazole compound formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).
-
Vehicle control
-
Positive control (a standard-of-care anticancer drug)
Step-by-Step Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomly assign the mice to different treatment groups (vehicle control, indazole compound at different doses, positive control). Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This comprehensive experimental protocol provides a robust framework for the preclinical evaluation of novel indazole compounds for their anticancer activity. The phased approach, from initial in vitro screening to in-depth mechanistic studies and in vivo validation, allows for a thorough assessment of a compound's therapeutic potential. The data generated from these studies are essential for making informed decisions about which compounds to advance into further preclinical and clinical development, in line with regulatory guidelines such as those from the FDA.[25]
References
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Ochoa-Puentes, C. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Retrieved from [Link]
-
Zucchetti, M., & D'Incalci, M. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science Publishers. Retrieved from [Link]
-
Ochoa-Puentes, C., & Perez-Plasencia, C. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]
-
Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Retrieved from [Link]
-
Zlotos, W., & Gierbolowska, A. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
-
Gowda, R., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Sharma, A., et al. (2025). A Comprehensive Overview of US-FDA-Approved Anticancer Drugs and Biologics in 2023: An Observational Study. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]
-
Armstrong, L., et al. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. Retrieved from [Link]
-
ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
Dittmann, K., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Western blot for apoptosis and negative cell cycle markers in COMI... Retrieved from [Link]
-
Biocompare. (2017). Monitoring Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
Regulations.gov. (n.d.). Merck's Comment on FDA Draft Guidance on ICH S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Oncology Center of Excellence Guidance Documents. Retrieved from [Link]
-
PMC. (n.d.). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. agilent.com [agilent.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. noblelifesci.com [noblelifesci.com]
- 24. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
Application Notes and Protocols for Assessing the Antimicrobial Effects of Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the preclinical assessment of nitroindazole-based antimicrobial agents. Nitroindazoles, a promising class of nitroaromatic compounds, require specific methodologies to accurately determine their efficacy and elucidate their mechanism of action. This document moves beyond standard protocols, offering in-depth explanations for experimental choices and integrating self-validating systems to ensure data integrity. We will cover essential protocols from initial susceptibility testing to advanced mechanistic studies, including the pivotal role of nitroreductase activation and subsequent DNA damage.
Introduction: The Rationale for Nitroindazole Assessment
Nitroaromatic compounds, including nitroindazoles and the related nitroimidazoles, are a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and certain protozoa.[1] Their activity is not inherent but relies on a fascinating bio-activation process. The core principle of their antimicrobial action is the reduction of the nitro group by microbial nitroreductases, which are flavin-containing enzymes.[2][3][4] This reduction generates reactive nitroso and hydroxylamine intermediates that are cytotoxic.[5] A primary mechanism of this cytotoxicity involves the interaction of these reduced intermediates with bacterial DNA, leading to strand breaks and cell death.[1][6]
Therefore, a robust assessment protocol for a novel nitroindazole candidate must not only quantify its antimicrobial potency but also confirm its mechanism of action through this reductive activation pathway. This guide is structured to lead the researcher logically through this assessment process.
Foundational Antimicrobial Susceptibility Testing
The initial step in evaluating any new antimicrobial agent is to determine its potency against a panel of relevant microorganisms. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the gold standards for these methodologies, ensuring reproducibility and comparability of data.[7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] The broth microdilution method is a widely accepted and quantitative technique.[11][12]
Protocol 2.1: Broth Microdilution for MIC Determination
-
Preparation of Nitroindazole Stock Solution: Dissolve the nitroindazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.
-
Bacterial Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in 96-Well Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the nitroindazole compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth for the test organism. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A well-known antibiotic with established efficacy against the test organism.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air (or under anaerobic conditions if testing anaerobes).
-
Result Interpretation: The MIC is the lowest concentration of the nitroindazole that shows no visible turbidity.[14]
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC reveals the concentration required to kill 99.9% of the initial bacterial inoculum.[12][15] This distinguishes bacteriostatic from bactericidal activity.
Protocol 2.2: MBC Determination
-
Following MIC Determination: After reading the MIC results, select the wells corresponding to the MIC and at least two higher concentrations that also show no growth.
-
Subculturing: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the nitroindazole that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16]
| Parameter | Description | Typical Units |
| MIC | Lowest concentration inhibiting visible growth | µg/mL or mg/L |
| MBC | Lowest concentration killing ≥99.9% of bacteria | µg/mL or mg/L |
Characterizing the Dynamics of Antimicrobial Action: Time-Kill Kinetics
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate at which a compound kills a bacterial population over time.[17][18] This is a crucial step in understanding whether the killing effect is rapid or slow and if it is concentration-dependent.
Protocol 3.1: Time-Kill Kinetics Assay
-
Bacterial Culture Preparation: Prepare a logarithmic phase bacterial culture in a suitable broth.
-
Exposure to Nitroindazole: Add the nitroindazole compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial culture. Include a growth control flask without the compound.
-
Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.[19] A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[20]
Elucidating the Mechanism of Action
A key feature of nitroindazoles is their bio-activation by microbial nitroreductases.[2] Therefore, a comprehensive assessment must include experiments to confirm this mechanism.
The Role of Nitroreductase: The Engine of Activation
The antimicrobial activity of nitroindazoles is contingent on the presence and activity of nitroreductase enzymes within the target microorganism.[3]
Workflow for Investigating Nitroreductase Involvement
Caption: Workflow for assessing nitroreductase involvement.
Protocol 4.1: Comparative MIC with Nitroreductase-Deficient Strains
-
Strain Selection: Obtain a wild-type bacterial strain and a corresponding mutant with a known deletion or inactivation of a key nitroreductase gene.
-
MIC Determination: Perform the broth microdilution MIC assay (Protocol 2.1) simultaneously for both the wild-type and the nitroreductase-deficient strains.
-
Result Interpretation: A significant increase in the MIC for the nitroreductase-deficient strain compared to the wild-type strain strongly suggests that the nitroindazole is activated by that specific nitroreductase.
Protocol 4.2: In Vitro Nitroreductase Activity Assay
Commercially available kits can directly measure the activity of purified or cell-lysate-derived nitroreductases in the presence of the nitroindazole compound.[21][22] These assays often use a pro-fluorophore or pro-luciferin substrate that is activated by the enzyme.
-
Assay Principle: The assay measures the reduction of a substrate by nitroreductase, often resulting in a fluorescent or luminescent signal. The nitroindazole can be tested for its ability to act as a substrate.
-
Procedure: Follow the manufacturer's instructions for the specific nitroreductase assay kit. Typically, this involves incubating the enzyme with NADH or NADPH as a cofactor and the nitroindazole compound.
-
Data Analysis: The rate of signal generation is proportional to the rate of nitroindazole reduction by the enzyme.
Assessing the Consequence: DNA Damage
The cytotoxic effect of activated nitroindazoles is primarily due to DNA damage.[6][23] Several assays can be employed to detect and quantify this damage.
Workflow for Assessing DNA Damage
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. idexx.dk [idexx.dk]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. chainnetwork.org [chainnetwork.org]
- 14. youtube.com [youtube.com]
- 15. microchemlab.com [microchemlab.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. actascientific.com [actascientific.com]
- 20. japsonline.com [japsonline.com]
- 21. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 22. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 23. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-nitro-3-(pyridin-4-yl)-1H-indazole in Leishmaniasis Research
Introduction: The Pressing Need for Novel Anti-leishmanial Agents
Leishmaniasis is a complex and often stigmatizing disease caused by protozoan parasites of the Leishmania genus.[1][2] Transmitted by the bite of infected sandflies, the disease manifests in several forms, ranging from self-healing cutaneous ulcers to the life-threatening visceral leishmaniasis, the second deadliest parasitic disease after malaria.[2][3] Current therapeutic options are fraught with challenges, including high toxicity, parenteral administration, long treatment durations, and the emergence of drug-resistant parasite strains.[1] Consequently, there is an urgent and unmet need for the discovery and development of new, safe, and effective anti-leishmanial drugs.
Nitro-aromatic compounds, including nitroindazoles, have emerged as a promising class of molecules with potent activity against a range of protozoan parasites.[1][4][5][6][7] Their mechanism of action is often linked to the bioreduction of the nitro group by parasite-specific nitroreductases, leading to the generation of cytotoxic reactive nitrogen species. This application note provides a detailed guide for researchers on the evaluation of a specific nitroindazole derivative, 5-nitro-3-(pyridin-4-yl)-1H-indazole , as a potential anti-leishmanial drug candidate. While direct studies on this particular molecule are not extensively reported, the protocols and principles outlined herein are extrapolated from extensive research on structurally related 5-nitroindazole compounds and provide a robust framework for its investigation.[1][4][8][9]
Compound Profile: 5-nitro-3-(pyridin-4-yl)-1H-indazole
| Property | Description |
| IUPAC Name | 5-nitro-3-(pyridin-4-yl)-1H-indazole |
| Molecular Formula | C₁₂H₈N₄O₂ |
| Core Structure | Indazole substituted with a nitro group at position 5 and a pyridine ring at position 3. |
| Proposed Mechanism | Likely involves parasite-specific nitroreductase-mediated activation to generate reactive nitrogen species, inducing oxidative stress and cell death.[4] |
| Rationale for Interest | The indazole nucleus is a "privileged structure" in medicinal chemistry, and the nitro group is a key pharmacophore for anti-protozoal activity. The pyridine moiety can enhance solubility and potential interactions with parasite targets. |
Proposed Synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole
A plausible synthetic route for 5-nitro-3-(pyridin-4-yl)-1H-indazole involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.[10] This approach would utilize a halogenated 5-nitroindazole precursor and pyridin-4-ylboronic acid.
Figure 1. Proposed Suzuki coupling for the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole.
Experimental Protocols: A Step-by-Step Guide
The following protocols are adapted from established methodologies for the in vitro and in vivo evaluation of anti-leishmanial compounds.
Part 1: In Vitro Efficacy and Cytotoxicity Assessment
The initial phase of evaluation focuses on determining the compound's potency against the parasite and its safety profile against host cells.
This assay determines the effect of the compound on the extracellular, flagellated promastigote stage of the parasite.
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Compound Preparation: Prepare a stock solution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add 1 x 10⁶ promastigotes/mL to each well. Add the serially diluted compound. Include wells for a positive control (e.g., Amphotericin B), a negative control (untreated parasites), and a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent and incubate for another 4-24 hours. Measure fluorescence or absorbance to determine parasite viability.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration.
It is crucial to assess the compound's toxicity to host cells to determine its selectivity.
-
Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or peritoneal macrophages) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: Seed 5 x 10⁴ macrophages per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 5-nitro-3-(pyridin-4-yl)-1H-indazole. Include appropriate controls.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Use a resazurin-based or MTT assay to determine cell viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).
This is the most clinically relevant in vitro assay as it targets the intracellular amastigote stage, which resides within host macrophages.
-
Macrophage Infection: Seed macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with warm PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate for another 72 hours.
-
Quantification: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the IC₅₀ against intracellular amastigotes. The Selectivity Index (SI) can then be calculated as CC₅₀ / IC₅₀ (amastigote). An SI > 10 is generally considered promising for further development.
Figure 2. In vitro evaluation workflow for anti-leishmanial compounds.
Part 2: In Vivo Efficacy Assessment in a Murine Model
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context. The BALB/c mouse model is commonly used for both cutaneous and visceral leishmaniasis.[2][11]
-
Infection: Anesthetize BALB/c mice and infect them subcutaneously in the footpad or the base of the tail with 2 x 10⁶ stationary-phase L. major promastigotes.
-
Treatment Initiation: Once lesions are measurable (typically 3-4 weeks post-infection), randomize the mice into treatment groups (e.g., vehicle control, 5-nitro-3-(pyridin-4-yl)-1H-indazole at different doses, positive control like miltefosine).
-
Drug Administration: Administer the compound daily for 14-28 days via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure lesion size with a digital caliper twice a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the treatment, euthanize the mice and determine the parasite load in the infected tissue (footpad, spleen, liver) by quantitative PCR (qPCR) or limiting dilution assay.
-
Data Analysis: Compare the lesion size progression and final parasite burden between the treated and control groups.
Figure 3. In vivo efficacy workflow for cutaneous leishmaniasis.
Mechanism of Action Studies: Unraveling the 'How'
Understanding how a compound kills the parasite is critical for its further development. For nitro-aromatic compounds, investigating the role of nitroreductases is a key starting point.
-
Metabolite Analysis: Use techniques like NMR or mass spectrometry to analyze the metabolites excreted by parasites after treatment. Changes in metabolites like succinate, acetate, and lactate can indicate interference with mitochondrial or glycosomal pathways.[5]
-
Ultrastructural Analysis: Employ transmission electron microscopy (TEM) to observe morphological changes in the parasite after drug exposure. Damage to mitochondria, kinetoplast, or other organelles can provide clues about the compound's target.[5]
-
Nitroreductase Assays: Investigate if the compound is a substrate for Leishmania nitroreductases. This can be done using recombinant enzymes or by comparing its efficacy against wild-type versus nitroreductase-deficient parasite strains.
Conclusion and Future Directions
The 5-nitroindazole scaffold represents a highly promising starting point for the development of new anti-leishmanial therapies.[1][9] The compound 5-nitro-3-(pyridin-4-yl)-1H-indazole combines the key nitro-pharmacophore with a versatile indazole core and a solubilizing pyridine moiety. The protocols detailed in this guide provide a comprehensive framework for its systematic evaluation, from initial in vitro screening to in vivo proof-of-concept studies. A successful outcome from these studies would position this compound as a strong candidate for further preclinical development, contributing to the critical pipeline of new treatments for this neglected tropical disease.
References
- Mollineda-Diogo, A., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC - PubMed Central - NIH.
- Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
- Godinho, J. L. P., et al. (2021). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. PMC - NIH.
- Pérez-García, L. A., et al. (2025). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. PMC - PubMed Central.
-
El-Gazzar, M. G., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]
- Goyal, N., et al. (2022). Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Frontiers.
- Reddy, T. S., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
- Leite, I. C. G., et al. (2015). In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles. PubMed.
- de Paiva, L. B., et al. (2026). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N-2-(4-nitrophenyl)-N-1-propylglycinamide. ResearchGate.
- Foroumadi, A., et al. (2012). Nitroimidazolyl-1,3,4-thiadiazole-based anti-leishmanial agents: synthesis and in vitro biological evaluation. PubMed.
- Papamichael, E., et al. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. NIH.
- de Carvalho, P. B., & L HUGHES, K. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. PMC - NIH.
Sources
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroimidazolyl-1,3,4-thiadiazole-based anti-leishmanial agents: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridinyl-Indazoles
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of pyridinyl-indazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of molecules, often explored as kinase inhibitors and other therapeutic agents. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyridinyl-Indazole Solubility
This section addresses the fundamental principles governing the solubility of pyridinyl-indazoles. Understanding these core concepts is the first step in troubleshooting and developing effective solubilization strategies.
Q1: Why are my pyridinyl-indazole compounds so poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of pyridinyl-indazoles is rooted in their inherent physicochemical properties. These molecules typically possess a rigid, fused heterocyclic ring system which, along with the often lipophilic substituents required for biological activity, contributes to a high crystal lattice energy and low affinity for water. Key contributing factors include:
-
Molecular Structure: The planar and aromatic nature of the indazole and pyridine rings promotes strong intermolecular π-π stacking in the solid state, making it energetically unfavorable to break these interactions for dissolution.[1]
-
Lipophilicity: Many pyridinyl-indazole derivatives have a high logP value, indicating a preference for a non-polar or lipid environment over an aqueous one. This is often a deliberate design feature to enhance cell permeability and target engagement.[2]
-
Hydrogen Bonding: While these molecules contain nitrogen atoms that can act as hydrogen bond acceptors, the overall structure is often dominated by hydrophobic regions, limiting favorable interactions with water molecules.
Q2: How do the pKa values of the pyridine and indazole rings influence solubility?
A2: The pKa values of the ionizable groups in your molecule are critical determinants of its pH-dependent solubility.
-
Pyridine Moiety: The pyridine ring is basic, with a pKa typically in the range of 5-6.[3] At a pH below its pKa, the pyridine nitrogen will be protonated, forming a positively charged species. This ionized form is generally more water-soluble than the neutral molecule.
-
Indazole Moiety: The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base. The N-H proton of the indazole ring is weakly acidic (pKa ~14-15), while one of the nitrogen atoms can be protonated under strongly acidic conditions (pKa ~1-2).[4][5] For most biological experiments conducted at or near neutral pH, the basicity of the pyridine ring is the more relevant factor for solubility enhancement through pH modification.
Q3: I'm using DMSO to make a stock solution. Why does my compound precipitate when I dilute it into my aqueous assay buffer?
A3: This is a very common issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, including pyridinyl-indazoles, it is a non-aqueous solvent.[6] When you dilute your DMSO stock into an aqueous buffer, you are performing a solvent shift. The solubility of your compound in the final DMSO/aqueous mixture can be significantly lower than in 100% DMSO. If the final concentration of your compound in the assay buffer exceeds its solubility limit in that specific solvent mixture, it will precipitate.[7] It's crucial to understand that the solubility in DMSO does not predict the aqueous solubility.[7]
Section 2: Troubleshooting Guides - Practical Solutions for Common Solubility Problems
This section provides step-by-step guidance for overcoming specific solubility challenges you may encounter during your experiments.
Issue 1: My pyridinyl-indazole compound won't dissolve in my desired aqueous buffer for an in vitro assay.
Cause: The intrinsic aqueous solubility of the compound is too low at the pH of your buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial solubilization.
Detailed Protocols:
Protocol 2.1: pH-Mediated Solubilization
-
Rationale: By lowering the pH of the solution to at least one to two units below the pKa of the pyridine ring, you can ensure that the majority of the molecules are in their protonated, more soluble salt form.[2][6]
-
Step-by-Step:
-
If the pKa of your compound is unknown, assume a starting pKa of ~5.5 for the pyridine moiety.
-
Prepare a series of buffers (e.g., acetate or citrate buffers) with pH values ranging from 3.5 to 5.5.
-
Attempt to dissolve your pyridinyl-indazole in each buffer at your desired concentration. Use vortexing and sonication to aid dissolution.
-
Visually inspect for complete dissolution. You can also quantify the solubility by analyzing the supernatant of a saturated solution via HPLC.
-
Crucial Consideration: Ensure that the final pH of your solution is compatible with your biological assay. Extreme pH values can denature proteins or affect cell viability.
-
Protocol 2.2: Utilizing Co-solvents
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8]
-
Step-by-Step:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
For your working solutions, perform an intermediate dilution step in a co-solvent such as polyethylene glycol 400 (PEG400), ethanol, or N-methyl-2-pyrrolidone (NMP).
-
From this intermediate dilution, perform the final dilution into your aqueous assay buffer.
-
Crucial Consideration: Always keep the final concentration of organic solvents in your assay as low as possible (typically <1%, and ideally <0.5%) to avoid artifacts. Run a vehicle control to account for any effects of the co-solvent on your assay.
-
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | < 0.5% | Can interfere with some assays.[6] Prone to precipitation upon dilution. |
| Ethanol | 1-5% | Generally well-tolerated in many cell-based assays. |
| PEG400 | 1-10% | A good choice for increasing solubility with relatively low toxicity.[9] |
| NMP | < 1% | A stronger solvent, but may have higher toxicity. |
Issue 2: My compound is soluble initially but crashes out of solution over time or upon freeze-thaw cycles.
Cause: The prepared solution is supersaturated and thermodynamically unstable.
Troubleshooting Workflow:
Sources
- 1. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 5-nitro-3-(pyridin-4-yl)-1H-indazole for Target Kinases
Welcome to the technical support center for researchers working with 5-nitro-3-(pyridin-4-yl)-1H-indazole and its analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your kinase inhibitor development program. As drug development professionals, we understand that achieving high selectivity is paramount for therapeutic success, minimizing off-target effects and toxicity. This resource is structured to address common challenges in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
I. Understanding Your Compound: 5-nitro-3-(pyridin-4-yl)-1H-indazole
The 1H-indazole scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the ATP-binding pocket of numerous kinases. The addition of a pyridinyl group at the 3-position is a common strategy to engage with solvent-exposed regions and enhance potency and selectivity. Based on this core structure, derivatives of 3-(pyridin-4-yl)-1H-indazole have been investigated as inhibitors of kinases such as Akt and those in the PI3K/AKT/mTOR signaling pathway.[1][2]
The 5-nitro group is a critical, yet challenging, modification. While often associated with toxicity, its strong electron-withdrawing properties can significantly influence the electronic and steric profile of the inhibitor.[3] A key consideration is that a nitro group can form specific electrostatic interactions within the ATP-binding pocket. For example, it can interact with positively charged residues like lysine or modulate the acidity of an adjacent hydroxyl group, potentially increasing affinity for the target kinase.[4] However, this same group could be detrimental to binding at off-target kinases, a property that can be exploited to enhance selectivity.[4]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the characterization and optimization of 5-nitro-3-(pyridin-4-yl)-1H-indazole.
Biochemical Assays
Question: My IC50 values for the target kinase are inconsistent across different assay runs. What could be the cause?
Answer: Inconsistent IC50 values in biochemical assays often stem from variability in reaction conditions. Here’s a systematic approach to troubleshooting:
-
ATP Concentration is Key: For ATP-competitive inhibitors like our indazole compound, the measured IC50 is highly dependent on the ATP concentration in the assay relative to the kinase's Michaelis-Menten constant for ATP (Km,ATP).[5]
-
Causality: If the ATP concentration is significantly higher than the Km,ATP, your compound will appear less potent due to increased competition. Conversely, a lower ATP concentration can make the compound appear more potent.
-
Solution: For robust and comparable IC50 values that reflect the inhibitor's intrinsic affinity (Ki), it is recommended to run the assay at an ATP concentration equal to the Km,ATP of the kinase.[5][6] Always ensure the ATP concentration is consistent across all experiments.
-
-
Enzyme and Substrate Concentrations: The concentrations of both the kinase and its substrate can impact the results.
-
Causality: Substrate depletion or product inhibition can occur if the enzyme concentration is too high or the reaction runs for too long, leading to non-linear reaction kinetics and skewed IC50 values.[7]
-
Solution: Optimize the enzyme concentration to ensure the assay is in the linear range of the reaction. A good starting point is to use an enzyme concentration that results in approximately 10-20% of substrate turnover during the assay incubation time. Perform an enzyme titration to determine the optimal concentration.[8]
-
-
DMSO Concentration: The final concentration of DMSO, the solvent for your compound, can affect kinase activity.
-
Causality: High concentrations of DMSO can denature proteins and inhibit enzyme activity, leading to an underestimation of the true IC50 value.
-
Solution: Keep the final DMSO concentration in the assay as low as possible, typically below 1%, and ensure it is consistent across all wells, including controls.[7]
-
Question: My compound shows fluorescence interference in our FRET-based assay. How can I get reliable data?
Answer: Fluorescence interference is a common issue with aromatic compounds. Here are several strategies to address this:
-
Use a Different Assay Platform: If possible, switch to an orthogonal assay format that is less susceptible to fluorescence interference.
-
Radiometric Assays: The [³²P]-ATP or [³³P]-ATP filter binding assay is considered the "gold standard" as it directly measures the incorporation of a radiolabeled phosphate onto the substrate and is not affected by compound fluorescence.[9]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[10] This format is generally less prone to interference from fluorescent compounds.
-
-
Time-Resolved FRET (TR-FRET): TR-FRET assays use lanthanide-based donors with long fluorescence lifetimes.
-
Causality: By introducing a time delay between excitation and emission detection, the short-lived background fluorescence from your compound can be minimized.[9]
-
-
Control Experiments: If you must use a fluorescence-based assay, run appropriate controls.
-
Solution: Test your compound in the assay in the absence of the kinase or substrate to quantify its intrinsic fluorescence at the assay wavelengths. This data can then be used to correct your experimental values.
-
Cell-Based Assays
Question: My compound is potent in the biochemical assay but shows weak or no activity in our cell-based assay. What explains this discrepancy?
Answer: A drop-off in potency between biochemical and cell-based assays is a frequent and multifaceted problem in drug discovery.[11] Here are the most common causes and how to investigate them:
-
Cell Permeability and Efflux: The compound may not be reaching its intracellular target.
-
Causality: Poor membrane permeability or active transport out of the cell by efflux pumps (e.g., P-glycoprotein) can prevent the compound from accumulating to a sufficient intracellular concentration.
-
Solution:
-
Physicochemical Properties: Analyze the compound's properties (e.g., logP, polar surface area) to predict its permeability.
-
Permeability Assays: Conduct formal permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.
-
Efflux Pump Inhibition: Test your compound in the presence of known efflux pump inhibitors to see if cellular potency is restored.
-
-
-
High Intracellular ATP Concentration: The concentration of ATP in cells is typically in the millimolar range (1-5 mM), which is much higher than the Km,ATP of most kinases.[5]
-
Causality: This high ATP concentration creates a highly competitive environment for ATP-competitive inhibitors, leading to a significant rightward shift in the IC50 value compared to a biochemical assay run at Km,ATP.
-
Solution: This is an inherent challenge. The goal is to develop compounds with high enough affinity (low Ki) to be effective at physiological ATP concentrations. Consider this during your lead optimization.
-
-
Plasma Protein Binding: If you are using media containing serum, your compound may be binding to proteins like albumin.
-
Causality: Only the unbound fraction of the drug is available to enter the cell and interact with the target kinase. High plasma protein binding can drastically reduce the effective concentration of your compound.
-
Solution:
-
Serum-Free Assays: If possible, run your initial cell-based assays in serum-free media to get a baseline potency.
-
Plasma Protein Binding Assays: Quantify the extent of plasma protein binding using techniques like equilibrium dialysis.
-
-
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Causality: Cellular enzymes, such as cytochrome P450s, can modify the compound, rendering it unable to bind to the target kinase.
-
Solution: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic fate.
-
III. FAQs: Enhancing the Selectivity of 5-nitro-3-(pyridin-4-yl)-1H-indazole
Question 1: How can we rationally modify the structure of 5-nitro-3-(pyridin-4-yl)-1H-indazole to improve its selectivity?
Answer: Improving selectivity through medicinal chemistry is a cornerstone of kinase inhibitor development. Here are several evidence-based strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule and assess the impact on potency and selectivity.[12][13][14][15]
-
Indazole Core: Modifications at other positions of the indazole ring can alter interactions within the ATP-binding pocket.
-
Pyridinyl Group: Altering the substitution pattern on the pyridine ring can fine-tune interactions in the solvent-exposed region, which is more variable among kinases than the highly conserved hinge region.
-
Nitro Group Position: Moving the nitro group to different positions on the indazole ring can dramatically alter selectivity by changing its interaction with specific amino acid residues in the active site of on- and off-target kinases.[4]
-
-
Targeting the Inactive Kinase Conformation (Type II Inhibitors):
-
Causality: The inactive (DFG-out) conformation of kinases is more structurally diverse than the active conformation. Designing inhibitors that bind to this state can lead to greater selectivity.[5]
-
Strategy: This often involves adding a bulky, lipophilic group that can occupy the hydrophobic pocket that opens up in the DFG-out conformation. Computational modeling can help predict which modifications to your indazole scaffold might favor binding to the inactive state.
-
-
Exploiting the Gatekeeper Residue:
-
Causality: The "gatekeeper" residue controls access to a hydrophobic pocket in the back of the ATP-binding site. Its size varies across the kinome.
-
Strategy: By adding a bulky substituent to your inhibitor that is directed towards the gatekeeper residue, you can create a steric clash with kinases that have a large gatekeeper, thereby selectively inhibiting those with a small gatekeeper.[16]
-
-
Covalent Inhibition:
-
Causality: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) that forms a covalent bond with this cysteine.
-
Strategy: This can lead to highly selective and potent inhibition, as only kinases with a cysteine at that specific position will be targeted.[16] This requires detailed structural information of your target kinase.
-
Question 2: What is the best way to profile the selectivity of our lead compounds?
Answer: Comprehensive selectivity profiling is crucial. A tiered approach is often most effective:
-
Initial Broad Panel Screening: Screen your compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >200 kinases).[17][18] This will give you a broad overview of the compound's off-target activities.
-
IC50 Determination for "Hits": For any kinases that show significant inhibition (e.g., >50% at the screening concentration), perform follow-up dose-response experiments to determine the precise IC50 values.[18]
-
Quantifying Selectivity: There are several metrics to quantify selectivity:
-
Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[5]
-
Gini Coefficient: This metric, borrowed from economics, can be used to quantify the distribution of inhibition across the kinome without setting an arbitrary threshold. A higher Gini coefficient suggests greater selectivity.[19]
-
Question 3: How can computational tools help us in this process?
Answer: Computational methods are invaluable for accelerating the design-test-analyze cycle.
-
Molecular Docking: Docking your inhibitor into the crystal structures of your target kinase and known off-target kinases can provide insights into the binding mode.[20][21] This can help explain existing SAR data and guide the design of new analogs with improved selectivity. You can specifically look for interactions that are unique to your target kinase.
-
Kinome-wide Selectivity Prediction: Several computational tools can predict the affinity of your inhibitor against a large panel of kinases.[22] These in silico predictions can help prioritize which off-targets to test experimentally and can suggest potential liabilities early in the discovery process.
IV. Experimental Protocols & Workflows
Protocol 1: General In Vitro Kinase Assay (Radiometric [³³P]-ATP Filter Binding)
This protocol outlines a standard radiometric assay, considered a robust method for determining kinase inhibition.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may need to be optimized for the specific kinase.
-
ATP Stock: Prepare a stock solution of "cold" ATP and a stock of [³³P]-γ-ATP.
-
Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.
-
Inhibitor: Prepare a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in 100% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to each well of a 96-well plate.
-
Add 1 µL of the inhibitor dilution (or DMSO for control wells).
-
Add 10 µL of the substrate solution.
-
Add 10 µL of the kinase solution and mix gently.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP mix (containing both cold and [³³P]-γ-ATP, diluted to the desired final concentration, e.g., Km,ATP).
-
Incubate the reaction for the desired time (e.g., 30-60 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
-
Detection:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-γ-ATP.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
V. Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by the inhibitor.
Diagram 2: Kinase Inhibitor Selectivity Profiling Workflow
Caption: Tiered workflow for assessing kinase inhibitor selectivity.
Diagram 3: Troubleshooting Biochemical vs. Cell-Based Potency
Caption: Decision tree for troubleshooting potency discrepancies.
VI. References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]
-
Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(1), 143-147. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
ACS Publications. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
ACS Publications. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. ACS Publications. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-group-containing drugs. Journal of medicinal chemistry, 62(2), 543-593. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8783. [Link]
-
Sarno, S., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. Cellular and Molecular Life Sciences, 68(22), 3767-3777. [Link]
-
ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Oxford Academic. (2025). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. Briefings in Bioinformatics. [Link]
-
Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Portland Press. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Taylor & Francis Online. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
ResearchGate. (2015). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. [Link]
-
Preprints.org. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
bioRxiv. (2026). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
-
PubMed Central. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]
-
NIH. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. [Link]
-
MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2011). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]
-
PubMed. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
PubMed. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening. [Link]
-
PMC. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics. [Link]
-
ScienceDirect. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF. ResearchGate. [Link]
-
PubMed. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic chemistry. [Link]
-
MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. news-medical.net [news-medical.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. crossfire-oncology.com [crossfire-oncology.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Indazole and its derivatives are crucial pharmacophores in a multitude of therapeutic agents, but controlling the formation of N1 and N2 isomers can be a significant hurdle. This resource provides in-depth, experience-driven insights and practical troubleshooting strategies to help you achieve your desired regiochemical outcomes.
Understanding the Core Challenge: The Ambident Nucleophilicity of the Indazole Ring
The primary challenge in the functionalization of indazoles stems from their tautomeric nature. The indazole core exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] Deprotonation of the N-H bond generates an indazolide anion, which is an ambident nucleophile with significant electron density on both N1 and N2 nitrogens. Direct alkylation or acylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, complicating purification and reducing the yield of the desired isomer.[1][3]
The regiochemical outcome of these reactions is a delicate interplay of several factors, including:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can favor substitution at the less sterically hindered nitrogen.
-
Electronic Effects: The electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of the N1 and N2 positions.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regioselectivity of the reaction.[4][5]
-
Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity through chelation.[3][6]
-
Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product.[7][8][9]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding regioselectivity in indazole synthesis.
Q1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1 isomer?
A1: Achieving high N1-selectivity often involves leveraging kinetic control and specific reaction conditions. A widely successful approach is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[10] This combination tends to favor the formation of the N1-alkylated product. The rationale is that the sodium cation can coordinate with a nearby electron-donating group on the indazole ring, directing the alkylating agent to the N1 position.[3][6]
Q2: My synthesis is yielding the undesired N2 isomer as the major product. What conditions favor N2-alkylation?
A2: N2-selectivity can be favored under conditions that promote thermodynamic control or when specific electronic factors are at play. For instance, the presence of an electron-withdrawing group at the C7 position of the indazole ring can steer alkylation towards the N2 position.[10] In some cases, specific solvent and base combinations can also favor the N2 isomer. For example, the use of cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF has been shown to produce variable N1:N2 ratios, and in some contexts can favor N2.[11]
Q3: How do substituents on the indazole ring affect regioselectivity?
A3: Substituents have a profound impact. Electron-withdrawing groups at the C3 position, such as an ester or an amide, can promote N1-alkylation, particularly when using bases with coordinating cations like Na+ or Cs+.[3][6] This is attributed to a chelation effect where the cation coordinates between the N2 nitrogen and the substituent's heteroatom, sterically hindering the N2 position and directing the electrophile to N1. Conversely, substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation.[10]
Q4: Does the choice of alkylating agent matter for regioselectivity?
A4: Yes, the nature of the electrophile is important. While the primary focus is often on the indazole substrate and reaction conditions, the reactivity and steric bulk of the alkylating agent can influence the outcome. Highly reactive electrophiles may exhibit lower selectivity, while bulkier electrophiles might favor the less sterically hindered nitrogen atom. It has been shown that a high degree of N1-regioselectivity can be maintained with a variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, under optimized conditions.[10]
Q5: Are there synthetic strategies that avoid the issue of N-alkylation of the pre-formed indazole ring altogether?
A5: Absolutely. One effective strategy is to introduce the desired N-substituent before the indazole ring is formed.[10] This can be achieved by using a substituted hydrazine in a cyclization reaction, such as a Fischer indole synthesis-type approach or a palladium-catalyzed intramolecular amination.[2][12][13] This method provides unambiguous regiocontrol from the outset. Another approach is the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles through an N-N bond-forming heterocyclization.[14][15][16][17][18]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common regioselectivity issues encountered during indazole synthesis.
Guide 1: Poor N1-Selectivity in Alkylation Reactions
Problem: Your alkylation of an indazole substrate results in a low yield of the desired N1-isomer and a significant amount of the N2-isomer.
Root Causes and Corrective Actions:
-
Inappropriate Base-Solvent Combination: The choice of base and solvent is critical. Polar aprotic solvents like DMF or DMSO with bases such as K2CO3 or Cs2CO3 can lead to poor selectivity.[5][11]
-
Troubleshooting Protocol:
-
Switch to a non-polar aprotic solvent like THF.
-
Employ a strong, non-nucleophilic base like sodium hydride (NaH).
-
Carefully deprotonate the indazole with NaH in THF at 0 °C to room temperature before adding the alkylating agent.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
-
Lack of Chelation Control: For indazoles with a coordinating group at the C3 position (e.g., ester, amide), the choice of cation is crucial for directing N1-alkylation.
Illustrative Workflow for Enhancing N1-Selectivity:
Caption: Interplay of factors determining indazole regioselectivity.
Conclusion
Mastering the regioselective synthesis of indazoles is an achievable goal with a systematic approach to troubleshooting and a solid understanding of the underlying chemical principles. By carefully considering the interplay of substrate electronics, sterics, and reaction conditions, researchers can effectively steer their reactions toward the desired N1 or N2 isomer. This guide provides a foundation for rational experimental design and a starting point for overcoming common synthetic challenges.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2023). ACS Omega. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Davis–Beirut reaction. Wikipedia. [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2004). Organic Letters. [Link]
-
Synthesis of Novel N1 and N2 Indazole Derivatives. (2014). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). The Journal of Organic Chemistry. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2020). MDPI. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Advances. [Link]
-
Effect of base, solvent, and temperature. a. ResearchGate. [Link]
-
Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). National Institutes of Health. [Link]
-
Cu-Mediated Cyclization to Form 1H-Indazoles. (2012). Organic Process Research & Development. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]
-
The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2013). ResearchGate. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry. [Link]
-
Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). eScholarship.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
Technical Support Center: Scaling the Synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-nitro-3-(pyridin-4-yl)-1H-indazole. This guide is designed for researchers and process chemists who are navigating the challenges of moving this synthesis from bench-scale discovery to larger, multi-gram production. The indazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this target molecule presents unique challenges and opportunities.[1]
This document is structured not as a rigid protocol but as a dynamic troubleshooting guide. We will dissect a robust and logical two-step synthetic pathway, focusing on the critical control points, potential failure modes, and the chemical reasoning behind our recommended solutions. Our goal is to empower you to not only execute the synthesis but to understand it, troubleshoot it effectively, and scale it with confidence.
Overall Synthetic Strategy
The most reliable and scalable approach to this target involves a two-part strategy: first, the construction of the core bi-aryl system, followed by a regioselective nitration. This decouples the complexities of palladium catalysis from the harsh conditions of electrophilic nitration.
-
Step 1: Suzuki-Miyaura Cross-Coupling to form the C3-aryl bond.
-
Step 2: Electrophilic Aromatic Nitration to install the nitro group at the C5 position.
Caption: High-level workflow for the two-step synthesis.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling
The palladium-catalyzed coupling of 3-bromo-1H-indazole with pyridin-4-ylboronic acid is the cornerstone of this synthesis.[2] While powerful, this reaction is notorious for its sensitivity to various parameters, especially during scale-up.
Core Protocol: Lab Scale (1-5 g)
| Parameter | Recommended Condition | Scientist's Notes (The "Why") |
| Aryl Halide | 3-Bromo-1H-indazole (1.0 eq) | The bromide offers a good balance of reactivity and cost. Iodides are more reactive but more expensive and less stable. |
| Boronic Acid | Pyridin-4-ylboronic Acid (1.2-1.5 eq) | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeborylation.[3] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable "workhorse" catalyst. For difficult couplings, consider modern Buchwald ligands (e.g., SPhos) with a Pd(OAc)₂ source.[4] |
| Base | K₂CO₃ or K₃PO₄ (3.0 eq) | The base is crucial for activating the boronic acid to facilitate transmetalation.[2] K₃PO₄ is stronger and can be effective if K₂CO₃ is sluggish. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle. Dioxane solubilizes the organic components. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | CRITICAL: The Pd(0) catalyst is highly sensitive to oxidation by air, which is a primary cause of catalyst deactivation and low yields.[3] |
Troubleshooting Guide (Q&A Format)
Q1: My reaction shows very low conversion, with mostly starting material remaining after 12 hours. What's wrong?
A: This is the most common failure mode and almost always points to a problem with the catalyst's activity.
-
Potential Cause 1: Oxygen Contamination. The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen.[3]
-
Solution: Ensure your entire setup is rigorously deoxygenated. Sparge your solvent mixture with argon or nitrogen for at least 30 minutes before adding the catalyst and reactants. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Potential Cause 2: Poor Reagent Quality. The boronic acid may have degraded (protodeborylated) upon storage, or the solvent may contain peroxides (especially THF or dioxane) that kill the catalyst.
-
Solution: Use freshly opened, high-purity reagents. Test your boronic acid by NMR if in doubt. Always use freshly distilled or anhydrous, inhibitor-free solvents.
-
-
Potential Cause 3: Insufficiently Strong Base. For some systems, K₂CO₃ may not be basic enough to efficiently generate the active boronate species.
-
Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Q2: I see a new, nonpolar spot on my TLC plate, and my boronic acid is being consumed, but I'm not getting the desired product. What is this side product?
A: You are likely observing homocoupling of the boronic acid to form 4,4'-bipyridine.[3]
-
Potential Cause: This occurs when the transmetalation/reductive elimination pathway is faster for two boronic acid-derived groups than for the cross-coupling pathway. It is often exacerbated by the presence of oxygen or excess Pd(II) species at the start of the reaction.[3]
-
Solution 1: Re-evaluate your degassing procedure. A truly oxygen-free environment minimizes this side reaction.
-
Solution 2: Reduce the stoichiometry of the boronic acid. While an excess is common, using more than 1.5 equivalents can significantly increase homocoupling. Try reducing it to 1.1-1.2 equivalents.
-
Solution 3: Change the ligand. Bulky, electron-rich phosphine ligands (like those developed by Buchwald) can favor the cross-coupling pathway over homocoupling.
-
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Scale-Up FAQs: Suzuki Coupling
-
Q: What are the main challenges when scaling from 1g to 100g?
-
A: The two biggest challenges are heat transfer and mass transfer . Vigorous stirring becomes critical to ensure the heterogeneous base interacts with the organic phase. Exotherms during catalyst addition or reaction progression need to be managed with appropriate cooling. Inefficient stirring can create hot spots, leading to side reactions and decomposition.
-
-
Q: Do I need a different catalyst for a large-scale reaction?
-
A: Not necessarily, but it's often more cost-effective. At scale, the cost of Pd(PPh₃)₄ can become significant. Switching to a more active catalyst system, such as Pd(OAc)₂ with a ligand like SPhos or XPhos, allows you to use much lower catalyst loadings (e.g., 0.1-0.5 mol%), saving considerable cost.[4]
-
-
Q: How do I handle the workup and palladium removal at scale?
-
A: At lab scale, chromatography is sufficient. At pilot scale, this is impractical. The workup should be designed to remove the bulk of palladium before final purification. After the reaction, a common procedure is to cool, dilute with a solvent like toluene or ethyl acetate, and perform aqueous washes. To remove residual palladium, you can stir the organic phase with a scavenger resin (e.g., a thiol-functionalized silica) or perform a charcoal treatment.
-
Part 2: Troubleshooting the Electrophilic Nitration
Nitrating the 3-(pyridin-4-yl)-1H-indazole intermediate requires careful control to achieve the desired C5-regioselectivity without degrading the molecule.[5]
Core Protocol: Lab Scale
| Parameter | Recommended Condition | Scientist's Notes (The "Why") |
| Substrate | 3-(Pyridin-4-yl)-1H-indazole (1.0 eq) | Ensure the intermediate is pure; impurities can lead to complex side reactions. |
| Nitrating Agent | KNO₃ (1.1 eq) in conc. H₂SO₄ | This is a milder, more controlled way to generate the nitronium ion (NO₂⁺) in situ compared to using fuming nitric acid. |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both the solvent and the catalyst to generate the electrophile. |
| Temperature | 0-5 °C | CRITICAL: The reaction is highly exothermic. Low temperature is essential to control the reaction rate, prevent over-nitration (dinitration), and minimize decomposition. |
| Quench | Ice water | The reaction is carefully poured onto ice to quench the nitrating agent and precipitate the product, which is often less soluble as its protonated salt. |
Troubleshooting Guide (Q&A Format)
Q1: My reaction is a black tar, and I can't isolate any product. What happened?
A: This indicates severe decomposition, almost always due to a temperature runaway.
-
Potential Cause: The addition of the substrate to sulfuric acid, or the addition of potassium nitrate, is highly exothermic. If the rate of addition is too fast or the cooling is insufficient, the internal temperature can spike, leading to rapid, uncontrolled side reactions and charring.
-
Solution: Maintain strict temperature control. Use an ice/salt bath for cooling. Add the substrate to the cold sulfuric acid very slowly, ensuring the internal temperature never exceeds 10 °C. Then, add the KNO₃ portion-wise, allowing the temperature to stabilize between each addition. For larger scales, an addition funnel for a solution or a solids-charging hopper is required.
-
Q2: My NMR shows a mixture of products, including what looks like a dinitro- compound. How do I improve selectivity?
A: You are over-nitrating the ring. The first nitro group is deactivating, but if conditions are too harsh, a second can add.
-
Potential Cause: The temperature was too high, the reaction time was too long, or the nitrating agent was too concentrated.
-
Solution 1: Double-check your temperature control. Even a brief excursion to room temperature can cause problems.
-
Solution 2: Reduce the amount of KNO₃ to a stoichiometric equivalent (1.0 eq).
-
Solution 3: Shorten the reaction time. Monitor the reaction by TLC or LC-MS (after careful quenching of an aliquot) and stop it as soon as the starting material is consumed.
-
Q3: The isolated yield is low, and I see a lot of starting material even after a long reaction time at 5 °C. What's preventing the reaction from completing?
A: The reaction is too slow under your current conditions, indicating insufficient activation.
-
Potential Cause: The system may not be acidic enough, or the temperature is too low to overcome the activation energy.
-
Solution: First, ensure your sulfuric acid is of high concentration (>95%). If the reaction stalls at 0-5 °C, you can try letting it stir for a longer period (e.g., 4-6 hours). If it is still incomplete, you may need to let it warm slowly to 10-15 °C, but monitor very closely for the appearance of impurities.
-
Part 3: Purification & Characterization
Purification FAQs
-
Q: What is the best way to purify the final product?
-
A: After the aqueous workup and neutralization, the crude solid can often be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. For scale-up, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) should be developed to avoid chromatography.
-
-
Q: My final product is a salt (e.g., sulfate). How do I get the freebase?
-
A: After quenching the nitration on ice, the product will be protonated. You must carefully neutralize the acidic solution with a base like aqueous sodium hydroxide or ammonium hydroxide until the pH is basic (pH 8-9). This will precipitate the neutral, freebase form of the product, which can then be filtered, washed with water, and dried.
-
Expected Characterization
-
Intermediate (3-(Pyridin-4-yl)-1H-indazole):
-
Appearance: Off-white to yellow solid.
-
¹H NMR: Expect signals for the four protons on the indazole ring and two sets of doublets for the AA'BB' system of the 4-substituted pyridine ring. The indazole NH proton will be a broad singlet, typically downfield (>10 ppm).[6]
-
MS (ESI+): Expected m/z for [M+H]⁺ is 196.09.[6]
-
-
Final Product (5-nitro-3-(pyridin-4-yl)-1H-indazole):
-
¹H NMR: The introduction of the nitro group will significantly shift the signals of the indazole protons. The proton at C4 will become a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet. The most downfield aromatic proton (excluding the NH) will likely be the C4 proton adjacent to the nitro group.
-
MS (ESI+): Expected m/z for [M+H]⁺ is 241.07.
-
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]2]
-
Satyanarayana, V., & Sreekanth, K. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 125(5), 1055–1062.[7]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]]
-
BenchChem Technical Support Team. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.[8]
-
Koerner, W. D. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S. Patent and Trademark Office.[9]
-
Kumar, R., et al. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(15), 4987.[6]
-
Yakaiah, T., et al. (2009). A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. ResearchGate.[10]
-
Various Authors. (2023). Struggling with Suzuki Reaction. Reddit r/Chempros.[4]
-
Tshilongo, J., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(39), 21957-21966.[11]
-
Yakaiah, T., et al. (2009). A NOVEL AND EFFICIENT SYNTHESIS OF 3-ARYL AND 3-HETEROARYL SUBSTITUTED-1H-INDAZOLES AND THEIR MANNICH DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(6), 1463-1471.[12]
-
Li, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1433.[5]
-
Tundulawessa, J., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 698.[13]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]3]
-
An, Z. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Chinese Patent No. CN103570624A.[14]
Sources
- 1. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: Profiling 5-nitro-3-(pyridin-4-yl)-1H-indazole Against Established Scaffolds
Introduction: The Central Role of Kinases and the Rise of the Indazole Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a critical control point in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and differentiation. Consequently, kinase inhibitors have become a cornerstone of targeted therapy in modern medicine.[1] Within the vast chemical space of kinase inhibitors, the indazole nucleus has emerged as a "privileged scaffold."[2][3] This bicyclic heterocyclic system is adept at mimicking the adenine moiety of ATP, enabling it to form crucial hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket. This fundamental interaction anchors many successful therapeutic agents, including the FDA-approved drugs Pazopanib and Axitinib.[2][4]
This guide provides an in-depth comparative analysis of a specific indazole derivative, 5-nitro-3-(pyridin-4-yl)-1H-indazole, against other well-characterized indazole-based kinase inhibitors. By examining its structural features and comparing its potential performance with inhibitors targeting key oncogenic kinases like Akt, Pim, and Fibroblast Growth Factor Receptors (FGFRs), we aim to provide researchers and drug development professionals with a framework for evaluating novel compounds within this important chemical class.
Section 1: Deconstructing 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Structural Perspective
The therapeutic potential of any kinase inhibitor is intrinsically linked to its molecular structure. The architecture of 5-nitro-3-(pyridin-4-yl)-1H-indazole suggests a design tailored for kinase inhibition, with each component playing a distinct role.
-
The 1H-Indazole Core : This forms the foundational scaffold, acting as the primary ATP-competitive element. Its nitrogen atoms are positioned to act as hydrogen bond donors and acceptors, facilitating interaction with the kinase hinge region.
-
The 3-(pyridin-4-yl) Moiety : The placement of a pyridine ring at the C3 position is a common strategy in kinase inhibitor design. This group often extends into the solvent-exposed region of the ATP pocket, where it can form additional interactions and be modified to fine-tune solubility and pharmacokinetic properties.
-
The 5-nitro Group : The introduction of a strong electron-withdrawing nitro group at the C5 position significantly alters the electronic landscape of the indazole ring. This can modulate the pKa of the indazole nitrogens, potentially enhancing the strength of hydrogen bonding with the hinge region and thereby increasing binding affinity and potency.
Based on these features and data from analogous compounds, 5-nitro-3-(pyridin-4-yl)-1H-indazole is predicted to exhibit activity against kinases known to be susceptible to indazole-based inhibitors, such as members of the Akt and Pim kinase families.[5][6][7]
Section 2: Comparative Analysis with Key Indazole-Based Kinase Inhibitors
To understand the potential of 5-nitro-3-(pyridin-4-yl)-1H-indazole, it is essential to compare it to other inhibitors built upon the same scaffold but with differing substitution patterns and, consequently, distinct biological activities.
Comparator 1: An Indazole-Based Akt Inhibitor
The kinase Akt is a central node in cellular growth and survival pathways, making it a prime target for cancer drug development.[5] A new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been synthesized and evaluated for their Akt kinase activity.[5] These compounds serve as an excellent benchmark for our topic compound.
-
Mechanism of Action : These inhibitors are designed to be ATP-competitive, occupying the same binding site as 5-nitro-3-(pyridin-4-yl)-1H-indazole.
-
Key Structural Difference : While sharing the 1H-pyridin-4-yl-indazole core, these comparators feature various aryl groups at the 5-position, introduced via Suzuki coupling, rather than a nitro group.[5] This highlights how modifications at this position can be used to modulate potency and selectivity.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of Akt is a validated strategy for cancer therapy.
Caption: A standard workflow for kinase inhibitor discovery and validation.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 value of an inhibitor. [8] Causality : The choice of a luminescence-based ATP/ADP conversion assay like ADP-Glo™ is deliberate. It is a universal method applicable to virtually any kinase, avoiding the need for specific antibodies or modified substrates required by other techniques. [8]Its high sensitivity allows for the use of low enzyme concentrations, conserving valuable reagents.
Step-by-Step Protocol:
-
Reaction Setup : In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).
-
Compound Addition : Add 0.5 µL of the test compound (e.g., 5-nitro-3-(pyridin-4-yl)-1H-indazole) at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate Reaction : Add 2.0 µL of 2.5x ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination. [9]4. Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect : Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis : Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which indicates the presence of metabolically active cells.
Causality : Measuring the effect on cell proliferation is a critical step to confirm that the in vitro enzymatic inhibition translates to a functional cellular outcome. It provides an initial assessment of the compound's potency in a biological system and its potential therapeutic effect.
Step-by-Step Protocol:
-
Cell Plating : Seed cancer cells (e.g., HCT-116 or MDA-MB-231, which are commonly used lines)[10] into a 96-well, white-walled plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with serial dilutions of the kinase inhibitor.
-
Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition : Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Lysis and Signal Stabilization : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Record the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The structural analysis and comparative positioning of 5-nitro-3-(pyridin-4-yl)-1H-indazole suggest it is a promising scaffold for the development of novel kinase inhibitors, likely targeting oncogenic kinases such as Akt and Pim. Its design incorporates the validated indazole core with functional groups positioned to enhance potency. The comparison with other indazole-based inhibitors, from early-stage tool compounds to the clinically approved drug Axitinib, underscores the versatility of this scaffold. The nitro substitution at the C5 position is a key feature that differentiates it from many analogs and warrants further investigation to determine its impact on potency, selectivity, and drug-like properties.
Future research should focus on the empirical validation of these hypotheses. A comprehensive in vitro kinase screen is necessary to definitively identify the primary targets and determine the selectivity profile of 5-nitro-3-(pyridin-4-yl)-1H-indazole. Subsequent cellular assays will be crucial to confirm on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. This systematic approach, grounded in the robust methodologies described herein, will elucidate the true potential of this compound as a candidate for further therapeutic development.
References
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Pd(PPh3)
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
- Kinase assays. BMG LABTECH.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Biological Target of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Comparative and Methodological Analysis
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic agent is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth framework for validating the biological target of 5-nitro-3-(pyridin-4-yl)-1H-indazole , a novel compound with therapeutic potential.
Given the prevalence of the indazole scaffold in kinase inhibitors, this guide will proceed under the well-founded hypothesis that 5-nitro-3-(pyridin-4-yl)-1H-indazole is a kinase inhibitor.[1] We will explore a multi-pronged approach, comparing and contrasting various experimental strategies to build a robust body of evidence for its putative target. This guide is designed to be a dynamic resource, empowering researchers to make informed decisions and design self-validating experimental workflows.
The Strategic Imperative: A Multi-Faceted Approach to Target Validation
No single experiment can definitively validate a biological target. A robust validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. This guide will detail a hierarchical approach, beginning with broad, unbiased screening to identify potential targets, followed by increasingly specific biochemical and cellular assays to confirm and characterize the interaction, and culminating in genetic approaches to establish a causal link between target engagement and cellular phenotype.
Figure 2. A generalized workflow for kinome profiling using affinity-based enrichment and mass spectrometry.
Phase 2: Biochemical Validation - Quantifying the Interaction
Once a primary kinase target (or a small set of targets) is identified, the next step is to validate and quantify the interaction using purified, recombinant kinase.
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function. [2]For a kinase inhibitor, this is typically determined by measuring the inhibition of substrate phosphorylation.
-
Reagents and Materials:
-
Recombinant human kinase (the putative target)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
5-nitro-3-(pyridin-4-yl)-1H-indazole (serial dilutions)
-
Positive control inhibitor (a known inhibitor of the target kinase)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole and the positive control inhibitor in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C).
-
Stop the reaction and measure the amount of substrate phosphorylation (or ADP produced) using the chosen detection method.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [3]
-
Comparative Analysis with Known Inhibitors
To contextualize the potency of 5-nitro-3-(pyridin-4-yl)-1H-indazole, it is essential to compare its IC50 value with that of well-characterized inhibitors of the putative target kinase.
| Putative Target | Example Control Inhibitor | Reported IC50 |
| Akt1 | Ipatasertib | 1.1 nM [4] |
| FGFR1 | Lenvatinib | 46 nM |
| Pim-1 | PIM447 | Ki of 6 pM [5][6] |
Phase 3: Cellular Target Engagement - Confirming Binding in a Physiological Context
Demonstrating that a compound binds to its target in a test tube is a crucial first step, but it is essential to confirm this interaction within the complex environment of a living cell. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. [7]
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 5-nitro-3-(pyridin-4-yl)-1H-indazole.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes). [8][9]3. Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells. [10]It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same site as the test compound.
-
Cell Line Generation: Create a stable cell line expressing the putative target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat them with a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole.
-
Tracer Addition: Add the fluorescent tracer that binds to the kinase of interest.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal.
-
Data Analysis: The test compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal. The IC50 for target engagement can be determined by plotting the BRET ratio against the compound concentration. [11]
Comparison of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free, can be performed on endogenous proteins. | Indirect measure of binding, can be influenced by factors other than direct target engagement. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. | Provides quantitative binding data (IC50) in live cells, high-throughput compatible. | Requires genetic modification of the cells to express the tagged protein. |
Phase 4: Cellular and Phenotypic Validation - Linking Target Engagement to Biological Function
Confirming that the compound engages its target in cells is a significant step, but it is equally important to demonstrate that this engagement leads to the expected biological consequences.
Downstream Pathway Analysis (Phospho-Western Blotting)
If 5-nitro-3-(pyridin-4-yl)-1H-indazole is an inhibitor of a specific kinase, it should block the phosphorylation of that kinase's downstream substrates. This can be assessed by Western blotting using phospho-specific antibodies. [12][13]
-
Cell Treatment: Treat cells with a dose-response of 5-nitro-3-(pyridin-4-yl)-1H-indazole for a defined period.
-
Lysate Preparation: Prepare whole-cell lysates, ensuring the inclusion of phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate and a primary antibody for the total amount of the substrate protein (as a loading control). [14]4. Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorescent dye to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation.
Genetic Validation (siRNA/CRISPR)
Genetic approaches provide the most definitive evidence for the on-target activity of a compound. By reducing or eliminating the expression of the putative target kinase using siRNA (knockdown) or CRISPR-Cas9 (knockout), one can determine if the cellular phenotype observed with the compound is recapitulated. [15][16]
Figure 3. A comparative workflow for genetic target validation using siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout.
Phase 5: Structural Validation - Visualizing the Interaction
Determining the three-dimensional structure of 5-nitro-3-(pyridin-4-yl)-1H-indazole in complex with its target kinase provides the ultimate confirmation of a direct interaction and can guide future medicinal chemistry efforts.
Co-crystallography
X-ray crystallography can be used to determine the atomic-resolution structure of the inhibitor bound to the kinase's active site.
-
Protein Expression and Purification: Express and purify a high-quality, stable form of the target kinase.
-
Co-crystallization Trials: Set up crystallization screens with the purified kinase in the presence of a molar excess of 5-nitro-3-(pyridin-4-yl)-1H-indazole. [17][18]3. Crystal Optimization and Data Collection: Optimize the crystallization conditions and collect X-ray diffraction data from a suitable crystal.
-
Structure Determination and Analysis: Solve and refine the crystal structure to visualize the binding mode of the inhibitor.
When the Hypothesis is Challenged: Alternative Target Deconvolution Strategies
If initial kinome profiling yields negative or ambiguous results, it is important to consider that 5-nitro-3-(pyridin-4-yl)-1H-indazole may not be a kinase inhibitor. In such cases, broader, unbiased target deconvolution strategies should be employed.
Comparative Overview of Target Deconvolution Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. [19] | Can identify direct binding partners. | Requires chemical modification of the compound, which may alter its binding properties. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to proteolysis. This change is detected by mass spectrometry. [20] | Does not require modification of the compound. | May not be universally applicable to all protein-ligand interactions. |
| Genetic Screens (e.g., CRISPR screens) | Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway. [21] | Provides functional information about the target and its pathway. | Can be complex to perform and interpret. |
Conclusion: A Rigorous Path to Target Validation
The validation of a drug's biological target is a cornerstone of modern drug discovery. For a novel compound like 5-nitro-3-(pyridin-4-yl)-1H-indazole, a systematic and multi-faceted approach, grounded in the scientific principles of reproducibility and orthogonal validation, is paramount. By progressing through the hierarchical stages of kinome profiling, biochemical and cellular target engagement, downstream pathway analysis, genetic validation, and structural biology, researchers can build an unassailable case for the compound's mechanism of action. This comprehensive understanding is not only a regulatory requirement but also the intellectual foundation upon which successful therapeutic development is built.
References
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 6(12), 1365-1375. [Link]
-
Burger, M. T., et al. (2015). Identification of a Novel Series of Potent, Selective, and Orally Bioavailable Pan-Pim Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 688-693. [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
-
Schindler, T., et al. (2000). Crystal structure of Hck in complex with a Src family-selective inhibitor. Molecular Cell, 6(3), 639-648. [Link]
-
Liao, C., et al. (2022). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 5(2), 1-10. [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved January 25, 2026, from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Cancers (Basel). (2020). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved January 25, 2026, from [Link]
-
Patsnap. (2025). How to design effective siRNA for gene knockdown experiments?. Retrieved January 25, 2026, from [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(4). [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved January 25, 2026, from [Link]
-
Molecules. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Retrieved January 25, 2026, from [Link]
-
Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2019). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Retrieved January 25, 2026, from [Link]
-
Promega Corporation. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved January 25, 2026, from [Link]
-
BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Retrieved January 25, 2026, from [Link]
-
Journal of Hematology & Oncology. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Retrieved January 25, 2026, from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved January 25, 2026, from [Link]
-
Journal of Visualized Experiments. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved January 25, 2026, from [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2016). How to determine the concentration of substrate / inhibitor to be used with protein for co-crystallization ?. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved January 25, 2026, from [Link]
-
Harvard University Office of Technology Development. (n.d.). Mass spectrometry-based in vitro kinome activity assay. Retrieved January 25, 2026, from [Link]
-
PamGene. (n.d.). Gain 'Kinome' insights with the PamStation®. Retrieved January 25, 2026, from [Link]
-
Technology Networks. (2024). New Technique Reveals Where Proteins and Small Molecules Bind Together. Retrieved January 25, 2026, from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved January 25, 2026, from [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Retrieved January 25, 2026, from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 25, 2026, from [Link]
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved January 25, 2026, from [Link]
-
YouTube. (2025). MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. Retrieved January 25, 2026, from [Link]
-
PamGene. (n.d.). Introducing an unbiased approach that uses Multiplex Kinome Activity Profiling. Retrieved January 25, 2026, from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. KinomePro - Pamgene [pamgene.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. news-medical.net [news-medical.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. PamgeneAnalyzeR: open and reproducible pipeline for kinase profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. technologynetworks.com [technologynetworks.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Definitive Guide to the Structural Confirmation of 5-nitro-3-(pyridin-4-yl)-1H-indazole using 2D NMR Spectroscopy
Introduction: The Challenge of Isomeric Ambiguity in Heterocyclic Drug Candidates
In the synthesis of complex heterocyclic molecules, such as the promising indazole scaffold, the unambiguous confirmation of a compound's constitution is a cornerstone of drug discovery and development.[1][2] The synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole, for instance, can theoretically yield multiple positional isomers. Relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for definitive structure elucidation.[3] While ¹H and ¹³C NMR provide essential information on the number and type of atoms present, they cannot, in isolation, irrefutably establish the connectivity between the distinct indazole and pyridine ring systems. This guide provides a comprehensive, field-proven methodology for the structural confirmation of 5-nitro-3-(pyridin-4-yl)-1H-indazole, leveraging a suite of two-dimensional (2D) NMR experiments as a self-validating analytical system.[4][5]
The Power of 2D NMR: A Multi-faceted Approach to Structure Elucidation
Two-dimensional NMR spectroscopy overcomes the limitations of 1D methods by spreading spectral information across two frequency axes, revealing correlations between nuclei.[5][6] This guide will focus on a trio of experiments that, when used in concert, provide a complete and validated picture of molecular structure:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), allowing for the mapping of distinct spin systems.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to (¹JCH), providing an unambiguous link between the ¹H and ¹³C spectra.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is the keystone experiment for connecting disparate structural fragments and identifying the positions of non-protonated (quaternary) carbons.[7][9]
The Integrated Workflow for Structure Validation
Caption: Integrated workflow for 2D NMR-based structure validation.
Experimental Protocol
Sample Preparation
A well-defined protocol is critical for acquiring high-quality data.
-
Dissolution: Accurately weigh approximately 5-10 mg of the synthesized 5-nitro-3-(pyridin-4-yl)-1H-indazole.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves a wide range of polar organic compounds and its residual proton signal does not typically obscure key aromatic signals.
-
Homogenization: Vortex the sample thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.
-
gCOSY: Use a gradient-selected COSY experiment. Acquire 256-512 increments in the indirect dimension with 2-4 scans per increment.
-
gHSQC: Use a gradient-selected HSQC experiment optimized for a ¹JCH of ~165 Hz.
-
gHMBC: Use a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This optimization is crucial for observing the key 2- and 3-bond correlations while suppressing 1-bond correlations.[7]
Data Interpretation: A Self-Validating System
Let's analyze the expected data to confirm the structure of 5-nitro-3-(pyridin-4-yl)-1H-indazole. The following table presents a set of hypothetical, yet realistic, chemical shifts.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) |
| Indazole Ring | |||
| 3 | 142.5 | - | - |
| 3a | 118.0 | - | - |
| 4 | 121.5 | 8.85 | d, J=1.0 |
| 5 | 145.0 | - | - |
| 6 | 115.0 | 8.30 | dd, J=9.0, 2.0 |
| 7 | 125.0 | 7.90 | d, J=9.0 |
| 7a | 141.0 | - | - |
| NH | - | 13.90 | br s |
| Pyridine Ring | |||
| 2', 6' | 150.5 | 8.75 | d, J=6.0 |
| 3', 5' | 122.0 | 8.10 | d, J=6.0 |
| 4' | 140.0 | - | - |
| Nitro Group | |||
| C-NO₂ | 145.0 (C5) | - | - |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5-nitro-3-(pyridin-4-yl)-1H-indazole in DMSO-d₆. |
Step 1: COSY - Mapping the Proton Frameworks
The COSY spectrum is the first step in assembling the structural puzzle. It will clearly delineate two isolated spin systems, confirming the presence of the two separate aromatic rings.
-
Indazole System: A cross-peak will be observed between the proton at 7.90 ppm (H-7) and the proton at 8.30 ppm (H-6), confirming their ortho relationship. The H-6 proton will also show a weaker coupling to H-4.
-
Pyridine System: A strong cross-peak will connect the protons at 8.75 ppm (H-2'/6') and 8.10 ppm (H-3'/5'), consistent with a 4-substituted pyridine ring.
Caption: Key COSY correlations establishing the indazole and pyridine spin systems.
Step 2: HSQC - Assigning Protonated Carbons
The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. This allows for the confident assignment of every protonated carbon atom based on the already-assigned proton signals, adding a layer of validation. For example, the proton at δ 8.85 ppm will show a cross-peak to the carbon at δ 121.5 ppm, definitively assigning them as H-4 and C-4, respectively.
Step 3: HMBC - The Definitive Structural Proof
The HMBC spectrum provides the irrefutable evidence that connects the two ring systems and confirms the substituent positions. The choice to optimize the experiment for 8-10 Hz is to preferentially observe the three-bond (³JCH) correlations that are most structurally informative.
Key Validating Correlations:
| Proton(s) (δ ppm) | Correlates to Carbon(s) (δ ppm) | Bond Path | Significance |
| H-2', H-6' (8.75) | C-3 (142.5) | ³JCH | Confirms the C3-C4' bond , proving the 3-(pyridin-4-yl) connectivity. |
| H-2', H-6' (8.75) | C-3', C-5' (122.0) | ²JCH | Confirms pyridine ring assignment. |
| H-4 (8.85) | C-3a (118.0), C-5 (145.0), C-7a (141.0) | ²JCH, ²JCH, ³JCH | Confirms H-4 position and proximity to the nitro-bearing C-5 and the ring junction. |
| H-6 (8.30) | C-4 (121.5), C-5 (145.0), C-7a (141.0) | ²JCH, ²JCH, ³JCH | Confirms H-6 position and proximity to the nitro-bearing C-5 and the ring junction. |
| H-7 (7.90) | C-5 (145.0), C-3a (118.0) | ³JCH, ³JCH | Confirms H-7 position relative to C-5. |
| Table 2: Crucial HMBC correlations for the structural confirmation of 5-nitro-3-(pyridin-4-yl)-1H-indazole. |
The single most important correlation is from the pyridine protons H-2'/H-6' to the indazole carbon C-3. This three-bond correlation is only possible if the pyridine ring is attached at the C-3 position of the indazole. Any other arrangement, such as attachment at N-1 or N-2, would not produce this signal. Similarly, the correlations from both H-4 and H-6 to the quaternary, downfield-shifted carbon at 145.0 ppm (C-5) confirms its identity as the nitro-substituted carbon.
Caption: Visualization of the key HMBC correlations that unambiguously confirm the molecular structure.
Comparative Analysis with Alternative Techniques
| Technique | Information Provided | Limitations for This Application |
| 1D NMR | Basic information on proton and carbon environments. | Cannot definitively prove connectivity between the two aromatic rings. Prone to ambiguity from signal overlap.[10] |
| Mass Spectrometry | Provides accurate mass and elemental composition. | Cannot differentiate between constitutional isomers. Confirms the formula is correct, but not the atom arrangement. |
| X-Ray Crystallography | Provides the "gold standard" three-dimensional structure in the solid state.[11] | Requires a suitable single crystal, which can be difficult to obtain. The determined structure is for the solid phase, which may differ from the biologically relevant solution-phase conformation. |
| 2D NMR Suite | Provides unambiguous, through-bond connectivity of the entire molecule in solution. | Can be more time-consuming to acquire and interpret than 1D NMR, but provides far more certainty.[6] |
| Table 3: Comparison of 2D NMR with alternative analytical techniques for structure confirmation. |
Conclusion
The structural confirmation of novel chemical entities is a non-negotiable step in the pharmaceutical pipeline. For complex heterocyclic systems like 5-nitro-3-(pyridin-4-yl)-1H-indazole, a systematic and integrated 2D NMR approach is the most robust and reliable method for unambiguous characterization in the solution state. By using COSY to map proton networks, HSQC to link protons to their carbons, and HMBC to establish the crucial long-range connections, a self-validating dataset is created. This multi-pronged strategy eliminates the isomeric ambiguity that can undermine 1D methods, providing the high-fidelity structural data necessary to confidently advance drug development programs.
References
-
Silva, A. M. S., Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link][10]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link][11]
-
Monteiro, L. S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link][12]
-
Stoyanova, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. International Journal of Molecular Sciences. Available at: [Link][13]
-
Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available at: [Link][4]
-
Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science. Available at: [Link][5][6]
-
Hunt, J. T., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link][9]
-
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link][14]
-
Clore, G. M., & Gronenborn, A. M. (n.d.). Validation of protein structures derived by NMR spectroscopy. Request PDF. Available at: [Link][15]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link][16]
-
Giraud, M., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Royal Society of Chemistry. Available at: [Link][1]
-
Kumar, A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link][17]
-
Kumar, A., et al. (2012). Design, synthesis and characterization of 1 H-pyridin-4-yl-3, 5-disubstituted indazoles and their anti-inflammatory and analgesic activity. Journal of Chemical Sciences. Available at: [Link][18]
-
Lian, L. Y., & Barsukov, I. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomolecules. Available at: [Link][7]
-
LibreTexts Chemistry. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link][8]
-
Sharma, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link][2]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 5. rjupublisher.com [rjupublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. ias.ac.in [ias.ac.in]
A Head-to-Head Comparison of Synthetic Routes to Pyridinyl-Indazoles: A Guide for Researchers
The pyridinyl-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including oncology and inflammatory diseases. The efficient and versatile synthesis of these bicyclic heteroaromatic compounds is therefore of paramount importance to drug discovery and development professionals. This guide provides a comprehensive, head-to-head comparison of four prominent synthetic strategies for accessing pyridinyl-indazoles: Suzuki-Miyaura cross-coupling, transition metal-catalyzed C-H activation, classical condensation reactions, and modern multicomponent reactions. Each route is analyzed for its mechanistic underpinnings, substrate scope, reaction efficiency, and practical considerations, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This strategy is particularly well-suited for the synthesis of pyridinyl-indazoles, typically involving the coupling of a halo-indazole with a pyridinylboronic acid or ester, or vice versa.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-heterocycle (e.g., bromo-indazole), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., pyridinylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired pyridinyl-indazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Performance and Considerations
The Suzuki-Miyaura coupling offers high yields and tolerates a wide array of functional groups on both the indazole and pyridine rings. The reaction conditions are generally mild, and a vast library of catalysts and ligands are commercially available, allowing for extensive optimization.
| Parameter | Suzuki-Miyaura Coupling |
| Typical Yields | 70-95% |
| Substrate Scope | Broad; tolerates many functional groups. |
| Key Reagents | Palladium catalyst, phosphine ligand, base, boronic acid/ester. |
| Advantages | High yields, excellent functional group tolerance, well-established. |
| Limitations | Pre-functionalization of both coupling partners required. |
Experimental Protocol: Synthesis of a 5-Pyridinyl-1H-indazole
Materials:
-
5-Bromo-1H-indazole
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indazole (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(pyridin-3-yl)-1H-indazole.
Transition Metal-Catalyzed C-H Activation: A Step-Economical Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, bypassing the need for pre-functionalized starting materials.[4][5] For the synthesis of pyridinyl-indazoles, this typically involves the coupling of an indazole with a halo-pyridine, where a C-H bond on the indazole is directly functionalized.
Mechanistic Insights
The mechanism of palladium-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway.[6][7]
-
C-H Activation: The Pd(II) catalyst, often directed by a coordinating group on the substrate, abstracts a proton and forms a palladacycle intermediate.
-
Oxidative Addition: The halo-pyridine undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.
-
Reductive Elimination: The aryl and pyridyl groups on the Pd(IV) center couple and are eliminated, forming the product and regenerating a Pd(II) species which can re-enter the catalytic cycle.
Performance and Considerations
C-H activation offers a more step-economical approach compared to traditional cross-coupling methods. However, controlling regioselectivity can be a challenge, and the development of suitable directing groups is often necessary. The reaction conditions can also be harsher than those for Suzuki-Miyaura couplings.
| Parameter | C-H Activation |
| Typical Yields | 40-80% |
| Substrate Scope | Dependent on the directing group and catalyst system. |
| Key Reagents | Palladium or Rhodium catalyst, oxidant, directing group (sometimes). |
| Advantages | Atom and step economy, no need for pre-functionalization of one partner. |
| Limitations | Regioselectivity can be an issue, may require harsher conditions. |
Condensation Reactions: The Classical Approach
The condensation of a hydrazine with a dicarbonyl compound or a functionalized ketone is a classical and straightforward method for the synthesis of the indazole core.[8][9] In the context of pyridinyl-indazoles, this involves the reaction of a pyridinyl-substituted carbonyl compound with hydrazine.
Mechanistic Pathway
The Fischer indole synthesis, which shares mechanistic similarities with indazole formation from hydrazones, provides a useful framework for understanding this transformation.[8][10]
-
Hydrazone Formation: The pyridinyl ketone reacts with hydrazine to form a hydrazone intermediate.[8]
-
Tautomerization: The hydrazone tautomerizes to an ene-hydrazine.
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement occurs, forming a new C-C bond.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic pyridinyl-indazole product.
Performance and Considerations
Condensation reactions are often operationally simple and utilize readily available starting materials. However, they may suffer from lower yields and limited functional group tolerance compared to metal-catalyzed methods. The reaction conditions can be harsh, often requiring strong acids and high temperatures.
| Parameter | Condensation Reactions |
| Typical Yields | 30-70% |
| Substrate Scope | Moderate; sensitive functional groups may not be tolerated. |
| Key Reagents | Hydrazine, acid catalyst. |
| Advantages | Simple, readily available starting materials. |
| Limitations | Often requires harsh conditions, lower yields, potential for side reactions. |
Multicomponent Reactions (MCRs): Convergent and Efficient
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly convergent and efficient approach to complex molecule synthesis.[11][12] The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable example that can be adapted for the synthesis of pyridinyl-indazole analogues.[11][12]
Mechanistic Overview
The GBB reaction involves the acid-catalyzed condensation of an aldehyde, an amine (or a suitable nitrogen-containing heterocycle), and an isocyanide.[11][13]
-
Imine Formation: The aldehyde and the amino-indazole condense to form an iminium ion.
-
Nucleophilic Attack: The isocyanide adds to the iminium ion.
-
Cyclization: An intramolecular cyclization occurs to form a five-membered ring.
-
Rearomatization: A final rearrangement leads to the aromatic pyridinyl-imidazo[1,2-b]indazole product.
Performance and Considerations
MCRs excel in their ability to rapidly generate molecular diversity from simple starting materials. The GBB reaction, in particular, provides a convergent route to fused heterocyclic systems. However, the substrate scope can be limited, and optimization of the reaction conditions is often required.
| Parameter | Multicomponent Reactions (GBB) |
| Typical Yields | 50-85% |
| Substrate Scope | Moderate to good; depends on the specific MCR. |
| Key Reagents | Aldehyde, amine, isocyanide, acid catalyst. |
| Advantages | High convergence, step and atom economy, rapid access to complexity. |
| Limitations | Substrate scope can be limited, isocyanides can be toxic. |
Comparative Summary
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of a halo-indazole and a pyridinylboronic acid. | High yields, broad functional group tolerance, well-established. | Requires pre-functionalization of both coupling partners. |
| C-H Activation | Direct functionalization of an indazole C-H bond with a halo-pyridine. | Atom and step economy, avoids pre-functionalization of one partner. | Regioselectivity can be challenging, may require harsh conditions. |
| Condensation Reactions | Reaction of a pyridinyl ketone with hydrazine. | Simple, uses readily available starting materials. | Often requires harsh conditions, lower yields, potential side reactions. |
| Multicomponent Reactions | One-pot reaction of multiple components to form the product. | High convergence, rapid generation of complexity, atom economy. | Substrate scope can be limited, some reagents may be hazardous. |
Conclusion
The choice of synthetic route to pyridinyl-indazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For robust, high-yielding syntheses with broad functional group compatibility, the Suzuki-Miyaura cross-coupling remains the gold standard. When atom and step economy are paramount, and the challenges of regioselectivity can be addressed, C-H activation offers an elegant and efficient alternative. Condensation reactions , while classical, provide a straightforward and cost-effective approach for certain targets, particularly in early-stage discovery. Finally, multicomponent reactions offer a powerful tool for the rapid generation of diverse libraries of pyridinyl-indazole analogues, accelerating the drug discovery process. A thorough understanding of the strengths and weaknesses of each of these synthetic strategies will empower researchers to select the most appropriate method for their specific needs, ultimately facilitating the development of new and improved pyridinyl-indazole-based therapeutics.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Al-Masum, M. (2016). Suzuki-Miyaura Coupling. In Name Reactions in Heterocyclic Chemistry II (pp. 539-555). John Wiley & Sons, Inc. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Groebke-Blackburn-Bienaymé Reaction. Organic Chemistry Portal. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé reaction. In Multicomponent Reactions (pp. 1-33). Wiley-VCH. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Suzuki Reaction. Organic Chemistry Portal. [Link]
-
Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]
-
Bienaymé, H., & Bouzid, K. (1998). A New Hetero-Annelation Reaction using Isocyanides and Imines. A Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridines and -pyrazines. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]
-
Matos, K., & Söderberg, B. C. (2010). The Suzuki-Miyaura reaction in the synthesis of biaryls. Organic & biomolecular chemistry, 8(13), 2915-2924. [Link]
-
Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]
-
Ackermann, L. (Ed.). (2014). C–H activation. John Wiley & Sons. [Link]
-
Ugi Reaction Mechanism. Chemistry LibreTexts. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebigs Annalen der Chemie, 394(1), 86-108. [Link]
- Kischner, N. (1911). J. Russ. Phys. Chem. Soc. 43, 582.
-
Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, Followed by Spontaneous Secondary Reactions. Angewandte Chemie International Edition in English, 1(1), 8-21. [Link]
-
Robinson, B. (1963). The Fischer indole synthesis. Chemical Reviews, 63(4), 373-401. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Independent Verification of the Anti-Proliferative Effects of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for researchers to independently verify the anti-proliferative effects of the novel compound 5-nitro-3-(pyridin-4-yl)-1H-indazole. We will delve into the scientific rationale behind the experimental design, present detailed protocols for robust in vitro assays, and offer a comparative analysis with established anti-cancer agents. Our focus is on empowering researchers with the tools and knowledge to generate reliable and reproducible data for preclinical drug development.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1][2] Its derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer progression.[1][3] The subject of this guide, 5-nitro-3-(pyridin-4-yl)-1H-indazole, combines the indazole core with a pyridine ring at the 3-position and a nitro group at the 5-position. While specific data on this compound is emerging, the known anti-proliferative activities of related analogs provide a strong impetus for its investigation. For instance, 3-aryl-1H-indazole derivatives have demonstrated moderate cytotoxic effects against human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines.[4] Furthermore, the inclusion of a 5-nitro group on the indazole ring has been associated with potent anti-cancer and anti-parasitic activities, suggesting it may enhance the compound's efficacy.[5][6][7]
Comparative Analysis of Anti-Proliferative Activity
To contextualize the potential efficacy of 5-nitro-3-(pyridin-4-yl)-1H-indazole, it is essential to compare its anti-proliferative activity against a standard chemotherapeutic agent and a structurally related indazole derivative with known activity. Doxorubicin, a well-characterized DNA intercalator and topoisomerase II inhibitor, serves as a robust positive control in anti-proliferative assays.[8][9][10] For a more direct comparison within the same chemical class, a compound like (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f from a known study), which has shown potent growth inhibitory activity against several cancer cell lines, can be included.[2]
Below is a table presenting hypothetical, yet plausible, IC50 values that could be obtained from the experimental protocols detailed in this guide. These values are for illustrative purposes to guide the researcher's expectations and data interpretation.
| Compound | Target Cancer Cell Line | Assay Type | Hypothetical IC50 (µM) |
| 5-nitro-3-(pyridin-4-yl)-1H-indazole | HCT-116 (Colon Cancer) | MTT Assay | 5.8 |
| 5-nitro-3-(pyridin-4-yl)-1H-indazole | MCF-7 (Breast Cancer) | MTT Assay | 8.2 |
| Compound 2f | 4T1 (Breast Cancer) | MTT Assay | 0.23 - 1.15[2] |
| Doxorubicin | HCT-116 (Colon Cancer) | MTT Assay | 0.5 - 2.0[11] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 0.1 - 1.0[12] |
Experimental Protocols for Verification
To ensure the scientific rigor of the findings, we present detailed, step-by-step protocols for two standard and complementary in vitro assays for assessing anti-proliferative effects: the MTT assay and the Colony Formation Assay.
Primary Verification: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[13][14]
Experimental Workflow for MTT Assay
Caption: Figure 1: MTT Assay Experimental Workflow
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.[15]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[16]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound, doxorubicin (positive control), and the alternative indazole derivative in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compounds to the respective wells. Include wells with vehicle control (media with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[17]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Incubate the plate in the dark at room temperature for 2 hours with gentle shaking.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Secondary Verification: Colony Formation Assay
The colony formation assay, or clonogenic assay, is a long-term assay that assesses the ability of a single cell to undergo unlimited division and form a colony.[15] This assay provides a measure of the cytostatic or cytotoxic effects of a compound on the reproductive integrity of cells.
Experimental Workflow for Colony Formation Assay
Caption: Figure 2: Colony Formation Assay Workflow
Detailed Protocol for Colony Formation Assay:
-
Cell Plating:
-
Compound Treatment:
-
Treat the cells with various concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole and control compounds for a defined period (e.g., 24 hours).
-
After the treatment period, remove the compound-containing media, wash the cells with PBS, and add fresh media.
-
-
Colony Growth and Visualization:
-
Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.[19] The incubation time will vary depending on the cell line's growth rate.
-
Once visible colonies have formed in the control wells, remove the media and gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution (e.g., methanol or 4% paraformaldehyde) for 5-15 minutes.[19]
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 10-30 minutes.[19]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = PE of treated cells / PE of control cells
-
-
Proposed Mechanism of Action and Signaling Pathway
Indazole derivatives are known to exert their anti-cancer effects through the modulation of various signaling pathways.[1] A prominent pathway often implicated is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[20] It is plausible that 5-nitro-3-(pyridin-4-yl)-1H-indazole may exert its anti-proliferative effects by inhibiting one or more kinases within this pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Figure 3: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway
Further experimental investigation, such as western blotting for key phosphorylated proteins (e.g., p-AKT, p-mTOR), would be necessary to validate this proposed mechanism of action.
References
-
Pandey, J., Kumar, A., Singh, R. K., Kumar, V., Singh, S. K., & Singh, A. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(23), 5604. [Link]
- Cheptea, C., Balan, A., & Mangalagiu, I. I. (2017). New derivatives of 5-nitroindazole with potential antitumor activity. Revista de Chimie, 68(1), 123-126.
-
Wang, Y., Chen, S., Wu, J., Zhang, Y., Li, Y., & Chen, S. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]
-
Jantawong, P., Srisawat, U., & Thongon, N. (2021). Anti-Proliferative Effect of Doxorubicin-Loaded AS1411 Aptamer on Colorectal Cancer Cell. Pharmaceuticals, 14(8), 723. [Link]
- Haberlea, L., et al. (2022). Cell viability after treated with positive control of drug doxorubicin...
-
Alonso-Vega, D., et al. (2020). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 25(20), 4791. [Link]
-
Bio-protocol. (2012). Clonogenic Assay. Bio-protocol, 2(10), e213. [Link]
-
Al-Ostoot, F. H., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6296. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Denard, B., et al. (2012). Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1. eLife, 1, e00090. [Link]
- Peretto, I., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & medicinal chemistry, 17(15), 5569–5578.
-
Al-Qawasmeh, R. A., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 27(15), 4983. [Link]
-
Castillo, I., et al. (2015). Antileishmanial activity of 5-nitroindazole derivatives. Acta tropica, 145, 63–69. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Chen, Y. L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(5), 793–800. [Link]
-
Jantawong, P., Srisawat, U., & Thongon, N. (2021). Anti-Proliferative Effect of Doxorubicin-Loaded AS1411 Aptamer on Colorectal Cancer Cell. Pharmaceuticals, 14(8), 723. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Chen, Y. L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(5), 793–800.
-
R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. [Link]
- Wang, Y., et al. (2022). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Marine Drugs, 20(10), 629.
-
Al-Ostoot, F. H., et al. (2022). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules, 27(19), 6296. [Link]
-
Borowicz, S., et al. (2014). The soft agar colony formation assay. Journal of visualized experiments : JoVE, (92), e51998. [Link]
- Boiani, M., et al. (2018). 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Medicinal chemistry research, 27(8), 2007–2019.
-
Francisco, A. F., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology, 147(10), 1121–1129. [Link]
-
Creative Bioarray. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative Effect of Doxorubicin-Loaded AS1411 Aptamer on Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative Effect of Doxorubicin-Loaded AS1411 Aptamer on Colorectal Cancer Cell [journal.waocp.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bridging Experiment and Theory for Indazole Compounds
Introduction: The Indazole Scaffold and the Imperative of Integrated Analysis
Indazole, a fused aromatic heterocyclic system with the chemical formula C₇H₆N₂, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility, arising from the presence of two nitrogen atoms and its planar nature, allows for modifications that have led to a wide array of compounds with significant biological activities.[3] FDA-approved drugs such as Axitinib and Niraparib, used in the treatment of renal cell cancer and ovarian cancer respectively, feature the indazole core, highlighting its therapeutic relevance.[1]
However, the journey from a promising molecular design to a validated therapeutic agent is fraught with challenges. A critical step in this process is the accurate characterization of the molecule's structural and electronic properties. While experimental techniques provide tangible data, computational chemistry offers a predictive lens into molecular behavior, allowing for the rational design of new derivatives and a deeper understanding of their properties.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously compare experimental data with computational predictions for indazole compounds, ensuring a synergistic approach that accelerates discovery. The validation of computational models against experimental data is not merely a confirmatory step; it is a crucial process that builds confidence in predictive models, allowing them to be used for screening large libraries and optimizing lead compounds.[4][5]
The core principle of this guide is the iterative and integrated workflow between wet-lab experimentation and in-silico modeling. This approach ensures that computational predictions are grounded in physical reality and that experimental results are rationalized through a robust theoretical framework.
Overall Workflow: A Symbiotic Approach
The effective characterization of novel indazole derivatives hinges on a tightly integrated workflow. The process begins with the synthesis of the target compound, which is then subjected to a battery of experimental analyses. Concurrently, a computational model of the molecule is built and its properties are predicted. The power of this approach lies in the final step: a meticulous comparison of the experimental and computational data, which validates the theoretical model and provides a deeper understanding of the molecule's behavior.
Caption: Integrated workflow for comparing experimental and computational data.
Section 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For indazole compounds, ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom. Comparing these experimental chemical shifts with those predicted by quantum chemical calculations serves as a primary validation of the computed molecular geometry.
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The key is consistency: the solvent used in the experiment must be modeled in the computation to account for solvent effects on the molecular geometry and electronic distribution. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm. This is a crucial self-validating step, as it provides a universal reference point for both experimental and theoretical values.
Computationally, the Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[6] This method is effective at predicting the magnetic shielding tensors of nuclei. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p) offers a good balance of accuracy and computational cost for molecules of this size.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.[8]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (-10 to 200 ppm) is necessary.[8] Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra by setting the TMS peak to 0.00 ppm.
Computational Protocol: GIAO-DFT NMR Prediction
-
Geometry Optimization:
-
Construct the 3D structure of the indazole derivative.
-
Perform a geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set. It's crucial to confirm that the optimization has converged to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.[7]
-
Include a solvent model (e.g., IEFPCM for chloroform) to match the experimental conditions.[9]
-
-
NMR Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.
-
Employ the GIAO method with a more robust basis set, such as 6-311+G(d,p), and the same functional (B3LYP) and solvent model.[10]
-
-
Chemical Shift Referencing:
-
Perform the same GIAO calculation on a TMS molecule, optimized at the same level of theory.
-
Calculate the predicted chemical shift (δ) for each nucleus (X) using the formula: δ(X) = σ(TMS) - σ(X), where σ is the calculated isotropic shielding value.
-
Data Comparison and Validation
The experimental and computed chemical shifts should be compiled into a table for direct comparison. A strong correlation, typically with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, provides high confidence in the accuracy of the computed structure.
| Atom | Experimental δ (ppm) | Computed δ (ppm) | Δδ (ppm) |
| H-3 | 8.10 | 8.15 | -0.05 |
| H-4 | 7.55 | 7.58 | -0.03 |
| H-5 | 7.15 | 7.12 | +0.03 |
| H-6 | 7.35 | 7.39 | -0.04 |
| H-7 | 7.80 | 7.83 | -0.03 |
| C-3 | 135.0 | 135.5 | -0.5 |
| C-3a | 121.5 | 121.0 | +0.5 |
| C-4 | 127.0 | 127.8 | -0.8 |
| C-5 | 121.0 | 120.5 | +0.5 |
| C-6 | 129.0 | 129.9 | -0.9 |
| C-7 | 110.0 | 109.2 | +0.8 |
| C-7a | 140.5 | 141.1 | -0.6 |
Table 1: Hypothetical comparison of experimental and computed NMR data for a generic indazole.
Section 2: Electronic Transitions via UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and chromophores. For indazole and its derivatives, the absorption maxima (λmax) are sensitive to substitution patterns and the electronic nature of the molecule. Time-Dependent DFT (TD-DFT) is a powerful computational tool for predicting these electronic transitions.[9][11]
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent is even more critical in UV-Vis than in NMR, as solvent polarity can significantly shift absorption bands (solvatochromism). Solvents like acetonitrile or methanol are often used due to their UV transparency and ability to be modeled computationally. The experimental protocol must include a blank measurement with the pure solvent to baseline correct the instrument, a fundamental step for data integrity.
TD-DFT calculations are performed on the previously optimized ground-state geometry.[9] The accuracy of the predicted λmax can vary, but typically errors are within 10-20 nm.[9] The computed oscillator strength (f) is a valuable parameter, as it indicates the intensity of the transition. A transition with a very low oscillator strength may not be observable experimentally.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., acetonitrile).
-
Instrument Setup: Use a dual-beam spectrophotometer.
-
Blanking: Record a baseline spectrum with a cuvette containing only the pure solvent. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Measurement: Record the absorption spectrum of the indazole solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band.
Computational Protocol: TD-DFT Prediction
-
Input Structure: Use the ground-state geometry of the indazole derivative, optimized as described in the NMR section (B3LYP/6-31G(d) with a solvent model).
-
TD-DFT Calculation: Perform a TD-DFT calculation using the same functional and solvent model, but with a basis set that includes diffuse functions, such as 6-311+G(d,p), which are important for describing excited states.
-
Analysis of Results: Extract the calculated excitation energies (in eV or nm), the corresponding oscillator strengths (f), and the molecular orbitals involved in the primary transitions (e.g., HOMO -> LUMO).
Data Comparison and Validation
A comparison of the experimental λmax with the computed values, particularly for the transitions with the highest oscillator strengths, validates the electronic accuracy of the computational model.
| Transition | Experimental λmax (nm) | Computed λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 301 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 254 | 260 | 0.28 | HOMO-1 → LUMO |
Table 2: Hypothetical comparison of experimental and computed UV-Vis data for a generic indazole.
Section 3: Solid-State Structure via X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions. Comparing this "gold standard" experimental structure with the gas-phase optimized geometry from DFT is the ultimate test of the computational model's ability to reproduce geometric parameters.[12][13]
Expertise & Experience: The "Why" Behind the Protocol
Growing a high-quality single crystal is often the most challenging part of the experimental process. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is highly empirical.
It is crucial to understand that XRD reveals the structure in a crystalline lattice, where intermolecular forces (like hydrogen bonding or π-stacking) can influence the geometry.[13] In contrast, a standard DFT optimization is typically performed on an isolated molecule in the gas phase or with an implicit solvent model.[13] Therefore, minor discrepancies between XRD and DFT geometries are expected and can even be informative, highlighting the effects of crystal packing. For a more direct comparison, solid-state DFT calculations can be performed, but these are computationally more intensive.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the indazole compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated solution is a common method.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, and angles.
-
Data Deposition: Deposit the final crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Computational Protocol: Geometry Optimization
-
Model Building: Construct the indazole molecule in a computational chemistry software package.
-
Gas-Phase Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311+G(d,p)) in the gas phase (no solvent model).
-
Frequency Analysis: Confirm the optimized structure is a true minimum by ensuring all vibrational frequencies are real (positive).
Data Comparison and Validation
Key geometric parameters (bond lengths and angles) from the XRD structure and the DFT-optimized geometry are compared.
Caption: Logic for comparing XRD and DFT geometric parameters.
A Root-Mean-Square Deviation (RMSD) calculation between the heavy atoms of the experimental and computational structures provides a quantitative measure of their similarity. A low RMSD (< 0.2 Å) indicates excellent agreement.
| Parameter | XRD (Å or °) | DFT (Å or °) | Difference |
| N1-N2 Bond Length | 1.375 Å | 1.378 Å | 0.003 Å |
| C7-C7a Bond Length | 1.390 Å | 1.395 Å | 0.005 Å |
| N1-N2-C3 Angle | 112.5° | 112.3° | 0.2° |
| C4-C5-C6 Angle | 120.1° | 120.0° | 0.1° |
Table 3: Hypothetical comparison of key geometric parameters for a generic indazole.
Conclusion: An Authoritative and Validated Approach
The framework presented in this guide outlines a robust, self-validating system for the characterization of novel indazole compounds. By systematically comparing high-quality experimental data from NMR, UV-Vis, and X-ray crystallography with predictions from quantum chemical calculations (DFT, TD-DFT), researchers can achieve a level of confidence and insight that neither approach can provide alone. This integrated strategy not only validates the computational models for further predictive studies but also provides a deeper, more nuanced understanding of the structure-property relationships that govern the biological activity of these vital therapeutic agents. Adherence to standardized reporting practices, such as those encouraged by IUPAC, further enhances the value and reproducibility of this research.[14][15]
References
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]
-
DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. (2019). PubMed. [Link]
-
GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Moroccan Journal of Chemistry. [Link]
-
Development of a Standard for FAIR Data Management of Spectroscopic Data. (2019). IUPAC. [Link]
-
Validation approaches for computational drug repurposing: a review. (2024). National Institutes of Health. [Link]
-
Comparison of the selected (X-ray and DFT) geometric data (Å, °). ResearchGate. [Link]
-
Validation of computational results with experimental data. Fiveable. [Link]
-
Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020). PubMed Central. [Link]
-
Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. (2018). National Institutes of Health. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]
-
Updating IUPAC spectroscopy recommendations and data standards. (2016). Magnetic Resonance in Chemistry. [Link]
-
NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Springer. [Link]
-
IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
-
Is X-ray data comparable to the DFT results in gas phase? ResearchGate. [Link]
-
How to do NMR calculation using Gaussian 09W | GIAO method. (2023). YouTube. [Link]
-
Computational Methods in Drug Discovery. (2012). PubMed Central. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. jnsam.com [jnsam.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iupac.org [iupac.org]
- 15. chemrxiv.org [chemrxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
